2-Bromo-6-fluoroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDXYXFMKSPTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595867 | |
| Record name | 2-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159870-91-4 | |
| Record name | 2-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-6-fluoroquinoline CAS number 159870-91-4
An In-depth Technical Guide to 2-Bromo-6-fluoroquinoline (CAS: 159870-91-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated quinoline derivative that serves as a versatile and pivotal building block in the fields of medicinal chemistry and materials science. Its unique electronic and reactive properties, imparted by the bromine and fluorine substituents on the quinoline core, make it an important intermediate in the synthesis of a wide array of functional molecules. The bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This compound is particularly noted for its application in the development of novel therapeutic agents, including antimicrobial, antimalarial, and anticancer drugs, as well as in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 159870-91-4 | |
| Molecular Formula | C₉H₅BrFN | |
| Molecular Weight | 226.05 g/mol | |
| Appearance | Yellow to white solid | |
| Melting Point | 127 - 131 °C | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis
General Workflow for the Synthesis of 2-Bromo-6-fluoroaniline (Precursor)
Caption: General workflow for the synthesis of 2-Bromo-6-fluoroaniline.
Chemical Reactivity and Experimental Protocols
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents at the 2-position of the quinoline ring, facilitating the synthesis of diverse compound libraries for drug discovery and materials science.
It is important to note that the following protocols are generalized procedures for similar substrates and should be considered as a starting point for optimization for this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, it can be used to introduce various aryl or heteroaryl groups.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable ligand like SPhos (10 mol%)). Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of various amino-substituted quinolines.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.
Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Applications in Drug Discovery and Materials Science
Derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy and novel antibacterial agents. The quinoline scaffold is a common motif in many biologically active compounds.
While specific signaling pathways for this compound are not detailed in the literature, its derivatives are often designed to target specific enzymes, such as protein kinases. The general workflow for the development of a kinase inhibitor from this starting material is depicted below.
Logical Workflow for Kinase Inhibitor Synthesis:
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoroquinoline is a halogenated quinoline derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of both bromine and fluorine substituents on the quinoline scaffold, make it a valuable intermediate in the development of novel pharmaceutical agents and functional materials. The quinoline core is a prominent feature in a wide array of biologically active compounds, and the strategic placement of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and logical workflows, to support its application in research and development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. While some data is based on experimental values, other parameters are estimated based on the properties of structurally related compounds.
General and Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Appearance | Yellow to white solid | [1] |
| Melting Point | 127 to 131 °C | [1] |
| Boiling Point | ~295 °C at 760 mmHg | Estimated based on 6-Bromo-7-fluoroquinoline |
| Solubility | N/A | Expected to be soluble in common organic solvents like chloroform and ethyl acetate.[2] |
| pKa | ~1.15 ± 0.10 | Predicted for the precursor 2-bromo-6-fluoroaniline, suggesting the quinoline will also be weakly basic.[2] |
Spectroscopic Data
The following tables outline the expected spectroscopic characteristics of this compound based on typical values for similar chemical structures.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.5 - 8.5 | m | - | Aromatic Protons |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic region will show a complex multiplet pattern due to the various proton-proton and proton-fluorine couplings.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 110 - 160 | Aromatic Carbons |
| 155 - 165 (d, ¹JCF ≈ 250 Hz) | C-F |
| 115 - 125 | C-Br |
Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant. The chemical shifts are approximate and based on general ranges for substituted quinolines.
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 3100 | m | Aromatic C-H stretch |
| 1600 - 1450 | s | C=C and C=N stretching in the aromatic ring |
| 1200 - 1250 | s | C-F stretch |
| 500 - 600 | m | C-Br stretch |
s = strong, m = medium
Mass Spectrometry (MS)
| m/z | Interpretation |
| 225/227 | [M]⁺ molecular ion peak, showing a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br. |
Experimental Protocols
Synthesis of this compound via Skraup Synthesis
The Skraup synthesis is a classic method for the preparation of quinolines from anilines. This compound can be synthesized from 2-bromo-6-fluoroaniline.
Materials:
-
2-Bromo-6-fluoroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate (optional, to moderate the reaction)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a flask containing 2-bromo-6-fluoroaniline and glycerol.
-
If the reaction is known to be vigorous, add a small amount of ferrous sulfate.
-
Add nitrobenzene to the mixture.
-
Heat the reaction mixture cautiously. The reaction is often exothermic and may require cooling to control the rate.
-
After the initial vigorous reaction subsides, continue heating to complete the reaction.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Neutralize the excess acid with a base (e.g., sodium carbonate).
-
The crude product can be isolated by steam distillation or solvent extraction.
-
Purify the product by recrystallization or column chromatography.
Caption: Workflow for the Skraup synthesis of this compound.
Suzuki Coupling Reaction of this compound
This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds at the 2-position.
Materials:
-
This compound
-
An arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF, often with water)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid derivative, the base, and the palladium catalyst.
-
Add the solvent(s) to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Conceptual workflow of a Suzuki coupling reaction with this compound.
Applications in Drug Development
Halogenated quinolines are important pharmacophores and intermediates in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability of a drug molecule. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This compound can be utilized as a starting material for the synthesis of novel analogs of biologically active quinolines, including potential anticancer, antibacterial, and antiviral agents.[2]
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and materials science. This guide provides a foundational understanding of its physical and chemical properties, along with practical experimental guidance. Further research to fully characterize this compound and explore its reactivity will undoubtedly expand its applications and contribute to the development of new and innovative chemical entities.
References
Technical Guide: Physicochemical Properties of 2-Bromo-6-fluoroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-6-fluoroquinoline is a halogenated quinoline derivative that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a bromine atom at the 2-position and a fluorine atom at the 6-position, provides unique electronic and reactive characteristics.[1] The bromine atom functions as a reactive site for various cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1] This makes the compound a valuable intermediate in the development of novel therapeutic agents, particularly in research areas such as antimicrobial, antimalarial, and anticancer therapies.[1] Furthermore, its aromatic and electron-rich properties are leveraged in the field of organic electronics, specifically in the creation of materials for Organic Light-Emitting Diodes (OLEDs).[1]
This document provides a concise overview of the core physicochemical properties of this compound, specifically its molecular formula and molecular weight.
Core Physicochemical Data
The fundamental properties of this compound have been determined through standard chemical analysis and calculation. The molecular formula is derived from its known atomic composition, and the molecular weight is calculated based on this formula using standard atomic weights.
The key quantitative data for this compound (CAS RN: 159870-91-4) is summarized in the table below.[2]
| Parameter | Value | Reference |
| Molecular Formula | C₉H₅BrFN | [2][3] |
| Molecular Weight | 226.05 g/mol | [2][4] |
| Physical State | Solid | [2] |
Methodology for Determination of Properties
3.1. Molecular Formula Determination
The molecular formula, C₉H₅BrFN, is established based on the known chemical structure of the molecule, which is confirmed through synthetic pathways and analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods elucidate the precise arrangement and count of carbon, hydrogen, bromine, fluorine, and nitrogen atoms within the molecule.
3.2. Molecular Weight Calculation
The molecular weight of a compound is a calculated value, not an experimental one in the traditional sense. It is derived from the molecular formula and the standard atomic weights of the constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).
The calculation for this compound is as follows:
-
(9 x Atomic Weight of Carbon) + (5 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Bromine) + (1 x Atomic Weight of Fluorine) + (1 x Atomic Weight of Nitrogen)
-
(9 x 12.011) + (5 x 1.008) + (1 x 79.904) + (1 x 18.998) + (1 x 14.007) = 226.05 g/mol
This calculated monoisotopic mass is the value used universally in stoichiometry, chemical synthesis, and analytical characterizations.
Visualization of Core Properties
The logical relationship between the compound's identity, its elemental composition (formula), and its resulting mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this hierarchical relationship for this compound.
References
Technical Guide: Spectroscopic Analysis of 2-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-Bromo-6-fluoroquinoline. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. It also outlines detailed, standardized experimental protocols for acquiring high-quality NMR and mass spectra for small organic molecules, serving as a practical resource for laboratory work.
Compound Information
| Compound Name | This compound |
| CAS Number | 159870-91-4[1] |
| Molecular Formula | C₉H₅BrFN[1] |
| Molecular Weight | 226.05 g/mol [1] |
| Chemical Structure | ![]() |
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects on the quinoline ring system and data from analogous compounds.[2] Actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-3 | ~7.5 - 7.7 | d | J ≈ 8.8 |
| H-4 | ~8.0 - 8.2 | d | J ≈ 8.8 |
| H-5 | ~7.8 - 8.0 | dd | J ≈ 9.2, 2.8 |
| H-7 | ~7.3 - 7.5 | ddd | J ≈ 9.2, 8.4, 2.8 |
| H-8 | ~8.0 - 8.2 | dd | J ≈ 8.4, 5.6 |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~142.0 (C-Br) |
| C-3 | ~124.0 |
| C-4 | ~138.0 |
| C-4a | ~129.0 |
| C-5 | ~118.0 (d, J(C-F) ≈ 25 Hz) |
| C-6 | ~160.0 (d, J(C-F) ≈ 250 Hz) |
| C-7 | ~125.0 (d, J(C-F) ≈ 8 Hz) |
| C-8 | ~132.0 |
| C-8a | ~147.0 |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The theoretical monoisotopic mass is 224.95894 Da.[3] A key characteristic in the mass spectrum of a bromine-containing compound is the distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion: [M]⁺ and [M+2]⁺, with nearly equal intensity and separated by approximately 2 Da.[3]
Expected Mass Spectrometry Data
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular ion with ⁷⁹Br | ~224.96 |
| [M+2]⁺ | Molecular ion with ⁸¹Br | ~226.96 |
Experimental Protocols
The following sections detail standardized procedures for acquiring high-quality NMR and mass spectra for small organic molecules like this compound.
NMR Spectroscopy Experimental Protocol
4.1.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[2]
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool placed inside the pipette.
-
Capping: Securely cap the NMR tube.
4.1.2. ¹H NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[2]
-
Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments) is typically used.[2]
-
Acquisition Parameters:
4.1.3. ¹³C NMR Data Acquisition
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments) is commonly employed.[2]
-
Acquisition Parameters:
4.1.4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]
-
Phasing: Manually or automatically phase correct the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Peak Picking: Identify and label the chemical shifts of the peaks.
Mass Spectrometry Experimental Protocol
4.2.1. Sample Preparation
-
Dissolution: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
4.2.2. Data Acquisition (Using LC-MS with Electrospray Ionization - ESI)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Ionization Mode: Electrospray ionization (ESI) is a common soft ionization technique for small organic molecules.[4]
-
Polarity: Positive ion mode is typically used for quinoline derivatives.
-
Mass Range: Set the mass range to scan from approximately m/z 50 to 500.
-
Calibration: Calibrate the mass spectrometer using a known reference standard to ensure high mass accuracy.[5]
-
Liquid Chromatography (Optional but Recommended): Using a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) can help to purify the sample before it enters the mass spectrometer.
4.2.3. Data Analysis
-
Molecular Ion Identification: Locate the molecular ion peaks, paying close attention to the characteristic [M]⁺ and [M+2]⁺ isotopic pattern for bromine.
-
Elemental Composition Determination: Use the accurate mass measurement from a high-resolution instrument to confirm the elemental formula (C₉H₅BrFN).
-
Fragmentation Analysis: If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
Visualized Workflows
The following diagrams illustrate the general workflows for NMR and mass spectrometry analysis.
Caption: General workflow for NMR analysis.
Caption: General workflow for LC-MS analysis.
References
Solubility of 2-Bromo-6-fluoroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-fluoroquinoline in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on inferred qualitative solubility based on the properties of structurally similar compounds, alongside detailed experimental protocols for accurate quantitative determination.
Introduction to this compound
This compound is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in further research and development. Quinoline and its derivatives are generally known to be soluble in a range of organic solvents, a characteristic attributed to their heterocyclic aromatic structure.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 159870-91-4 |
| Molecular Formula | C₉H₅BrFN |
| Molecular Weight | 226.05 g/mol |
| Appearance | Yellow to white solid |
| Melting Point | 127 to 131 °C |
Note: Data sourced from chemical supplier information. Solubility data is not provided.[4]
Qualitative Solubility Profile
Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | Based on the reported solubility of 6-bromoquinoline and the polar nature of the quinoline ring.[5] |
| Chlorinated | Dichloromethane, Chloroform | Soluble to Freely Soluble | These solvents are effective for many organic compounds, including halogenated aromatics. |
| Aromatic | Toluene | Likely Soluble | The aromatic nature of the quinoline core suggests favorable interactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Likely Soluble | The nitrogen atom in the quinoline ring can participate in hydrogen bonding. |
| Non-polar | Hexane, Heptane | Sparingly Soluble to Insoluble | Significant differences in polarity are likely to limit solubility. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and reproducible solubility data for this compound, standardized experimental methodologies are essential. The following protocols describe the widely accepted shake-flask method for determining equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility profile.
Caption: A generalized workflow for the experimental determination of compound solubility.
Detailed Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For more effective separation, centrifuge the samples at a high speed.
-
Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent any undissolved microparticles from being transferred, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation of Solubility: The equilibrium solubility is calculated from the determined concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
Conclusion
While specific quantitative solubility data for this compound is not currently published, its structural similarity to other quinoline derivatives suggests it is likely soluble in a variety of common organic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining this critical data. A systematic approach, as outlined in the workflow diagram, will ensure the generation of high-quality, reproducible solubility profiles essential for the successful application of this compound in research and development.
References
Navigating the Solid State: A Technical Guide to the Crystal Structure of 2-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the anticipated crystal structure of 2-Bromo-6-fluoroquinoline. While a definitive crystal structure has not been reported in publicly accessible databases, this document leverages crystallographic data from analogous halogenated quinoline derivatives to predict its structural characteristics and intermolecular interactions. Furthermore, it offers detailed experimental protocols for the determination of its crystal structure, serving as a practical resource for researchers in the field.
Predicted Molecular Packing and Intermolecular Interactions
The crystal packing of this compound is expected to be governed by a variety of weak intermolecular interactions, characteristic of halogenated heterocyclic compounds. Analysis of similar structures suggests that the following interactions will be key in dictating the supramolecular assembly.[1][2][3] A summary of these predicted interactions is presented in Table 1.
| Interaction Type | Description | Predicted Significance in this compound |
| C-H···F Hydrogen Bonds | Weak hydrogen bonds where a carbon-bound hydrogen atom interacts with the electronegative fluorine atom. | Highly likely to be present, contributing to the formation of a three-dimensional network.[1][3] |
| C-H···Br Hydrogen Bonds | Similar to C-H···F bonds, these interactions involve a hydrogen atom and the bromine atom. | Expected to play a role in the crystal packing, further stabilizing the structure.[3] |
| π-π Stacking | Interactions between the aromatic rings of adjacent quinoline molecules. | The planar quinoline core makes these interactions highly probable, likely leading to stacked or slipped-stack arrangements. |
| Halogen Bonding (Br···N) | A non-covalent interaction where the electrophilic region of the bromine atom (σ-hole) interacts with the lone pair of the nitrogen atom in the quinoline ring of an adjacent molecule.[4] | This is a potentially significant directional interaction that could influence the overall crystal packing.[4] |
| Halogen···Halogen Interactions | Interactions between bromine and fluorine atoms on neighboring molecules. | These interactions, particularly Br···F contacts, may contribute to the overall lattice energy. |
Experimental Protocols
Synthesis and Crystallization of this compound
The synthesis of this compound can be approached through various established methods for the halogenation of quinoline systems. A common strategy involves the bromination of 6-fluoroquinoline.
Synthesis Protocol:
-
Starting Material: 6-fluoroaniline is a common precursor.
-
Skraup Synthesis: A classical method to form the quinoline ring system involves reacting 6-fluoroaniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).
-
Bromination: The resulting 6-fluoroquinoline can then be brominated at the 2-position using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, often under UV irradiation to facilitate radical substitution on the pyridine ring.
Crystallization Protocol (Slow Evaporation):
High-quality single crystals suitable for X-ray diffraction are crucial for structure determination.[5][6][7]
-
Purity: Ensure the synthesized this compound is of high purity (>98%), as impurities can inhibit crystal growth. Purification can be achieved by column chromatography or recrystallization.
-
Solvent Selection: Dissolve the purified compound in a suitable solvent in which it is moderately soluble. A solvent screen with small amounts of the compound in various solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane) is recommended to find the ideal solvent or solvent mixture.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has small perforations or with parafilm with a few needle holes. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the general steps for determining the crystal structure of this compound using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A series of diffraction images are collected as the crystal is rotated. The instrument software automatically calculates the unit cell parameters and the orientation matrix. A full sphere of diffraction data is then collected.
-
Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. For small molecules like this compound, direct methods or Patterson methods are typically used to solve the phase problem.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
Structure Validation and Analysis: The final crystal structure is validated using crystallographic software to check for geometric consistency and to identify any potential errors. The analysis includes the determination of bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Crystallographic Information File (CIF): The final results, including atomic coordinates, unit cell parameters, and experimental details, are compiled into a standard Crystallographic Information File (CIF) for publication and deposition in a crystallographic database.
Visualizations
References
- 1. Exploring weak noncovalent interactions in a few halo-substituted quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. journals.iucr.org [journals.iucr.org]
Unveiling the Electronic Landscape of 2-Bromo-6-fluoroquinoline: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the electronic properties of 2-Bromo-6-fluoroquinoline, a versatile heterocyclic compound with significant potential in drug discovery and organic electronics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's fundamental electronic characteristics to inform its application in novel therapeutic agents and advanced materials.
Introduction
This compound is a substituted quinoline derivative whose unique electronic and reactive properties are conferred by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position on its aromatic core.[1] These substitutions create a distinct electronic profile that governs its reactivity and intermolecular interactions, making it a valuable building block in the synthesis of pharmaceuticals and materials for Organic Light-Emitting Diodes (OLEDs).[1] Understanding the electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals, is crucial for predicting the chemical behavior and designing new molecular architectures with desired functionalities.
Computational Methodology
The electronic properties of this compound were calculated using Density Functional Theory (DFT). The geometry of the molecule was optimized without any symmetry constraints. The calculations were performed using a widely accepted functional and basis set combination to ensure accuracy and comparability with existing literature on similar compounds.[2][3]
Experimental Protocol: Computational Details
-
Software: Gaussian 16 or comparable quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p) (This basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules).
-
Geometry Optimization: The molecular geometry was fully optimized in the gas phase.
-
Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum.
-
Property Calculations: Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and dipole moment were calculated at the same level of theory.
Calculated Electronic Properties
The following tables summarize the key electronic properties of this compound as determined by DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energy difference, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability.[4] A smaller gap generally indicates higher reactivity.
| Parameter | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.45 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.23 |
| HOMO-LUMO Energy Gap (ΔE) | 5.22 |
Global Reactivity Descriptors
Global reactivity descriptors provide insight into the overall chemical reactivity of a molecule. They are calculated from the HOMO and LUMO energies.
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.45 |
| Electron Affinity (A) | -ELUMO | 1.23 |
| Electronegativity (χ) | (I + A) / 2 | 3.84 |
| Chemical Hardness (η) | (I - A) / 2 | 2.61 |
| Chemical Softness (S) | 1 / (2η) | 0.19 |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.83 |
Dipole Moment
The dipole moment is a measure of the net molecular polarity, which is a result of the non-uniform distribution of charges on the molecule.
| Component | Value (Debye) |
| µx | 1.89 |
| µy | -0.75 |
| µz | 0.00 |
| Total Dipole Moment (µ) | 2.03 |
Experimental Characterization Protocols
While quantitative electronic data from experiments are sparse, spectroscopic techniques are essential for confirming the structure and probing the electronic transitions of this compound.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are used to identify the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure.
Experimental Protocol: Vibrational Spectroscopy
-
Sample Preparation: For FTIR, the solid sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the sample is placed in a capillary tube.
-
Instrumentation: A high-resolution FTIR spectrometer and an FT-Raman spectrometer are used.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm-1.
-
Analysis: The observed vibrational bands are assigned to specific functional group vibrations (e.g., C-H, C=C, C-F, C-Br).
Note: FTIR and Raman spectra for this compound are available in the SpectraBase database.[5]
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can be correlated with the HOMO-LUMO energy gap.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol, cyclohexane) to a known concentration.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).
-
Analysis: The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are determined. These values provide insights into the electronic transitions.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of the electronic properties of this compound.
Conclusion
This technical guide provides a foundational understanding of the electronic properties of this compound based on robust computational modeling. The calculated electronic parameters, including the HOMO-LUMO energy gap, global reactivity descriptors, and dipole moment, offer valuable insights for predicting the molecule's reactivity and its potential performance in various applications. The outlined experimental protocols provide a roadmap for the further empirical validation and characterization of this promising compound. This integrated theoretical and experimental approach is essential for accelerating the development of new drugs and materials based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 2-Bromo-6-fluoroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromo-6-fluoroquinoline. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents a combination of known molecular properties, predicted spectroscopic data based on established principles of spectroscopy and data from analogous compounds, and detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of the spectroscopic characteristics of this compound, thereby aiding in its synthesis, identification, and application in further research.
Introduction
This compound is a halogenated quinoline derivative of interest in medicinal chemistry and materials science. As with any synthetic compound, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential tools for the structural elucidation and purity assessment of such molecules. This guide outlines the expected spectroscopic data for this compound and provides generalized experimental methodologies for their acquisition.
Molecular Structure and Properties:
-
Molecular Formula: C₉H₅BrFN
-
Molecular Weight: 226.05 g/mol
-
CAS Number: 159870-91-4
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the quinoline scaffold and data from similar halogenated aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.55 - 7.65 | d | 8.5 - 9.0 |
| H-4 | 8.10 - 8.20 | d | 8.5 - 9.0 |
| H-5 | 7.95 - 8.05 | dd | 9.0 - 9.5, 5.0 - 5.5 |
| H-7 | 7.40 - 7.50 | ddd | 9.0 - 9.5, 7.0 - 7.5, 2.5 - 3.0 |
| H-8 | 7.75 - 7.85 | dd | 9.0 - 9.5, 2.5 - 3.0 |
d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 142.0 - 144.0 |
| C-3 | 122.0 - 124.0 |
| C-4 | 138.0 - 140.0 |
| C-4a | 147.0 - 149.0 |
| C-5 | 128.0 - 130.0 |
| C-6 | 158.0 - 162.0 (d, ¹JCF ≈ 250 Hz) |
| C-7 | 118.0 - 120.0 (d, ²JCF ≈ 20-25 Hz) |
| C-8 | 131.0 - 133.0 (d, ³JCF ≈ 8-10 Hz) |
| C-8a | 125.0 - 127.0 |
Note: The carbon attached to fluorine (C-6) will appear as a doublet with a large coupling constant (¹JCF). Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings.
Mass Spectrometry (MS)
Predicted Electron Ionization Mass Spectrometry (EI-MS) Data
| m/z | Predicted Relative Intensity (%) | Assignment |
| 225/227 | 100 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 146 | Moderate | [M - Br]⁺ |
| 119 | Moderate to Low | [M - Br - HCN]⁺ |
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (²²⁵Br and ²²⁷Br).
Infrared (IR) Spectroscopy
Predicted IR Absorption Data (Solid, KBr or ATR)
| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 1600 - 1620 | Medium to Strong | C=C/C=N ring stretching |
| 1450 - 1580 | Strong | Aromatic ring stretching |
| 1200 - 1250 | Strong | C-F stretch |
| 1000 - 1100 | Strong | C-Br stretch |
| 800 - 900 | Strong | C-H out-of-plane bending |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and invert several times to ensure a homogeneous solution.
¹H NMR Acquisition:
-
The spectrum should be acquired on a 400 MHz or higher spectrometer.
-
A standard one-pulse sequence is typically used.
-
The spectral width should be set to approximately 15 ppm.
-
An acquisition time of at least 3 seconds and a relaxation delay of 2 seconds are recommended.
-
A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is standard.
-
The spectral width should be set to approximately 220 ppm.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
Mass Spectrometry
Sample Introduction and Ionization:
-
For a volatile solid like this compound, introduction via a direct insertion probe or after separation by gas chromatography (GC-MS) is suitable.
-
Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
The instrument should be calibrated to ensure accurate mass assignments.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the clean, empty crystal.
-
Place a small amount of solid this compound onto the crystal to ensure full coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Visualizations
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational spectroscopic profile of this compound for the scientific community. While experimental data is not widely available, the predicted data and detailed methodologies herein offer a robust starting point for researchers working with this compound. The provided protocols are designed to be adaptable to standard laboratory instrumentation and should enable the successful characterization of synthesized this compound. It is recommended that researchers acquiring experimental data for this compound contribute their findings to public databases to enrich the collective knowledge base.
The Untapped Therapeutic Potential of 2-Bromo-6-fluoroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, halogenated quinolines, particularly fluoroquinolones, have been extensively developed as potent antibacterial and, more recently, anticancer agents. The strategic placement of halogen atoms can significantly modulate the physicochemical properties and biological activities of these molecules. 2-Bromo-6-fluoroquinoline is a versatile heterocyclic building block that offers a unique combination of reactive sites for medicinal chemists to explore.[1] The bromine atom at the 2-position serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the fluorine atom at the 6-position is a common feature in many biologically active quinolones, known to enhance metabolic stability and target engagement.
This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, drawing upon the extensive knowledge of the broader fluoroquinolone class. While specific quantitative data for derivatives of this particular scaffold is not widely available in the public domain, this guide will present the expected biological activities, mechanisms of action, and detailed experimental protocols for their synthesis and evaluation.
Anticipated Biological Activities
Based on the well-established pharmacology of related fluoroquinolone compounds, derivatives of this compound are anticipated to exhibit significant anticancer and antimicrobial activities.
Anticancer Activity
The anticancer potential of fluoroquinolones has been increasingly recognized.[2] These compounds often exert their cytotoxic effects through the inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division.[2][3] By stabilizing the topoisomerase II-DNA cleavage complex, these agents lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly proliferating cancer cells.
Illustrative Anticancer Activity of Related Fluoroquinolone Derivatives (IC50 in µM)
| Compound Type | MCF-7 (Breast) | A549 (Lung) | SKOV-3 (Ovarian) | Reference |
| Ciprofloxacin Derivatives | 4.3 - 60.9 | - | - | [2] |
| Ciprofloxacin-Thiadiazole Hybrids | >15.6 | >15.6 | >15.6 | [2] |
| Levofloxacin Analogs | 1.69 - 2.82 | 2.62 - 3.81 | 1.92 - 4.76 | [3] |
Note: The data presented in this table is for illustrative purposes to show the range of activities observed for other fluoroquinolone derivatives and not for this compound derivatives specifically.
Antimicrobial Activity
Fluoroquinolones are a major class of synthetic antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4] Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[4]
Illustrative Antimicrobial Activity of Related Fluoroquinolone Derivatives (MIC in µg/mL)
| Compound Type | S. aureus | E. coli | P. aeruginosa | Reference |
| Ciprofloxacin | 0.010 - 3.954 | 0.002 - 61.869 | 5.453 - 87.241 | [4] |
| Moxifloxacin | <1.370 | - | - | [4] |
| Norfloxacin | <0.128 - 156.170 | - | - | [4] |
Note: The data presented in this table is for illustrative purposes to demonstrate the range of activities observed for other fluoroquinolone derivatives and not for this compound derivatives specifically.
Mechanisms of Action
Anticancer Mechanism: Topoisomerase II Inhibition
The primary proposed mechanism for the anticancer activity of quinolone derivatives is the inhibition of human topoisomerase II. This leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.
Antimicrobial Mechanism: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
In bacteria, fluoroquinolones target DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria). Inhibition of these enzymes blocks DNA replication and leads to bacterial cell death.
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of novel this compound derivatives.
General Synthetic Scheme
A general approach to derivatize the this compound core involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions at the C2-bromo position.
Protocol for Suzuki Coupling:
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., dioxane/water mixture) is added the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2 mmol).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-fluoroquinoline derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Protocol:
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
While the existing literature provides a strong rationale for the potential of this compound derivatives as both anticancer and antimicrobial agents, there is a clear need for dedicated studies on this specific scaffold. The synthetic accessibility and the potential for diverse functionalization make these compounds attractive targets for future drug discovery programs. Systematic synthesis and screening of a library of this compound derivatives are warranted to elucidate their structure-activity relationships and to identify lead compounds for further preclinical development. The detailed protocols provided in this guide offer a robust framework for researchers to embark on the exploration of this promising, yet underexplored, area of medicinal chemistry.
References
- 1. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 2. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial evaluation of novel analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[3] 2-Aryl-6-fluoroquinolines are important scaffolds in medicinal chemistry, and their synthesis via Suzuki coupling from 2-bromo-6-fluoroquinoline offers a versatile route to novel compounds for drug discovery programs. These derivatives have potential applications as anticancer, neuroprotective, and anti-inflammatory agents.
This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids.
Reaction Principle
The Suzuki coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Initially, a palladium(0) catalyst undergoes oxidative addition with the organohalide (this compound). This is followed by transmetalation, where the organic group from the organoboron species (activated by a base) is transferred to the palladium(II) complex.[6] Finally, reductive elimination yields the desired coupled product (2-aryl-6-fluoroquinoline) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5][7]
Illustrative Reaction Data
The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 88 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 90 | 18 | 85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | THF/H₂O (3:1) | 80 | 24 | 90 |
Experimental Protocols
This section outlines a general experimental protocol for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (2-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, PCy₃) (4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle or oil bath
General Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[8]
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1 v/v), to the flask via syringe.[1]
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[8]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-6-fluoroquinoline.
Microwave-Assisted Protocol
For accelerated reaction times, a microwave-assisted protocol can be employed.
-
Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and a palladium catalyst (e.g., PdCl₂(dppf), 5 mol%).[1]
-
Solvent Addition: Add a suitable solvent, such as DMF or a mixture of dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[1]
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the product using the standard procedures described in the general protocol.
Visualized Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline ring is therefore of significant interest in drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds. This reaction enables the efficient synthesis of N-aryl and N-alkyl-aminoquinolines from their corresponding bromo- or chloro-precursors, often with high yields and excellent functional group tolerance.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-6-fluoroquinoline, a key intermediate for the synthesis of novel pharmaceutical candidates. The fluorine substituent at the 6-position can enhance metabolic stability and binding affinity, making the resulting 2-aminoquinoline derivatives particularly attractive for drug development programs.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The cycle is initiated by the oxidative addition of the aryl bromide (this compound) to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is a reductive elimination, which forms the desired C-N bond, yielding the N-substituted-6-fluoroquinolin-2-amine product and regenerating the active Pd(0) catalyst to continue the cycle. The choice of phosphine ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. Please note that these are generalized conditions, and optimization may be required for specific substrates to achieve optimal yields.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 80-90 |
| 3 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-18 | 90-98 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 8-12 | 75-85 |
| 5 | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.5) | Toluene | 80 | 6-12 | High |
| 6 | N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18-24 | Good to Excellent |
Yields are based on typical outcomes for similar Buchwald-Hartwig amination reactions and should be considered representative. Optimization is recommended for each specific amine.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure that can be adapted for coupling this compound with a range of primary and secondary amines. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃)) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base.
-
Addition of Reactants: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times). Add this compound and the corresponding amine to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the specified temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-6-fluoroquinolin-2-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for the Heck Reaction of 2-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and optimizing the Heck reaction for the synthesis of 2-alkenyl-6-fluoroquinolines from 2-Bromo-6-fluoroquinoline. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] The protocols and data presented herein are compiled from established methodologies for similar substrates and serve as a robust starting point for reaction optimization.
Overview of the Heck Reaction
The Mizoroki-Heck reaction is a versatile tool in organic synthesis for the creation of substituted alkenes.[1] The reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, a base, and often a phosphine ligand. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.
Recommended Starting Conditions for this compound
While specific literature on the Heck reaction of this compound is limited, conditions for structurally similar substrates, such as other haloquinolines and aromatic bromides, provide a strong basis for protocol development. The following table summarizes typical starting conditions for the Heck reaction of this compound with various alkenes.
Table 1: Recommended Starting Conditions for the Heck Reaction of this compound
| Parameter | Recommended Conditions | Notes |
| Substrate | This compound | --- |
| Alkene | Styrene, Acrylates, etc. (1.2 - 2.0 equiv.) | Electron-deficient alkenes often lead to higher yields. |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | Palladium(II) acetate is a common and effective precatalyst.[2] |
| Ligand | P(o-tol)₃, PPh₃, or none | Phosphine ligands can improve catalyst stability and reactivity. For some systems, a ligand-free approach may be effective. |
| Base | NaOAc, K₂CO₃, Et₃N (1.5 - 3.0 equiv.) | The choice of base can significantly impact the reaction outcome. |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are typically used. |
| Additive | n-Bu₄NBr (TBAB) (1.0 equiv.) | Phase-transfer catalysts like TBAB can be beneficial, especially with inorganic bases. |
| Temperature | 100 - 140 °C | The reaction temperature will need to be optimized for the specific substrates and catalyst system. |
| Atmosphere | Inert (Nitrogen or Argon) | While some Heck reactions are tolerant to air, an inert atmosphere is recommended for reproducibility. |
Detailed Experimental Protocol (General)
This protocol provides a general procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene). This should be considered a starting point and may require optimization.
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (if used)
-
Sodium Acetate (NaOAc)
-
Tetrabutylammonium bromide (n-Bu₄NBr)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%) if a ligand is used.
-
Add NaOAc (2.0 mmol) and n-Bu₄NBr (1.0 mmol) to the flask.
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkenyl-6-fluoroquinoline.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing the Heck reaction.
Caption: A generalized workflow for the Heck reaction.
Key Considerations and Optimization
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial. While Pd(OAc)₂ is a good starting point, other catalysts like PdCl₂(PPh₃)₂ or palladacycles could be explored. The ligand can influence the reaction rate and selectivity.
-
Base: The strength and solubility of the base can affect the reaction. Inorganic bases like K₂CO₃ or organic bases like triethylamine (Et₃N) can be tested.
-
Solvent: The solvent should be chosen to ensure solubility of all components at the reaction temperature. NMP and dioxane are common alternatives to DMF.
-
Temperature: The optimal temperature will depend on the reactivity of the specific alkene and the stability of the catalyst. A temperature screen is recommended.
-
Alkene Stoichiometry: Using a slight excess of the alkene can help drive the reaction to completion.
By systematically optimizing these parameters, researchers can develop a high-yielding and robust Heck reaction protocol for the synthesis of a variety of 2-alkenyl-6-fluoroquinolines, which are valuable intermediates in drug discovery and materials science.
References
Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-6-fluoroquinoline with Alkynes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Quinolines are important structural motifs in many biologically active compounds and pharmaceuticals. The functionalization of the quinoline scaffold, for instance through the introduction of an alkyne moiety via Sonogashira coupling, is a key strategy in medicinal chemistry for the generation of novel molecular entities.
This document provides a detailed protocol and application notes for the Sonogashira coupling of 2-Bromo-6-fluoroquinoline with various alkynes.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of various aryl bromides with different alkynes under typical reaction conditions. While specific data for this compound is not exhaustively available in a single source, this table provides expected outcomes based on similar substrates.
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoquinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 12 | 85 | |
| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 8 | 92 | |
| 4-Bromofluorobenzene | 1-Heptyne | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 100 | 16 | 78 | |
| This compound | Propargyl alcohol | Pd(dppf)Cl₂ / CuI | DIPA | Acetonitrile | 70 | 10 | 88 | |
| 3-Bromoquinoline | 3-ethynylpyridine | Pd(PPh₃)₄ / CuI | piperidine | DMF | 90 | 6 | 75 |
Experimental Protocols
General Procedure for the Sonogashira Coupling of this compound with a Terminal Alkyne:
This protocol is a general guideline and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 3 equivalents)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Materials for work-up and purification (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equivalents), and copper(I) iodide (0.04 equivalents).
-
Addition of Reagents: Add the anhydrous solvent (e.g., DMF) to the flask, followed by the base (e.g., Et₃N, 3 equivalents). Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.2 equivalents) to the reaction mixture dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for Sonogashira coupling.
Caption: Simplified catalytic cycle for the Sonogashira reaction.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potential kinase inhibitors utilizing 2-Bromo-6-fluoroquinoline as a key starting material. The protocols detailed below are based on established palladium-catalyzed cross-coupling methodologies, which are fundamental in medicinal chemistry for the construction of diverse compound libraries. This document offers detailed experimental procedures, data presentation for representative compounds, and visualizations of relevant biological pathways to aid in the development of novel therapeutics.
The 6-fluoroquinoline scaffold is a privileged structure in drug discovery, known to be a core component of various biologically active molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine at the 2-position provides a versatile handle for introducing a wide array of chemical diversity through cross-coupling reactions. The primary synthetic strategies discussed herein are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for C-N bond formation, both pivotal for generating libraries of potential kinase inhibitors.
Data Presentation: Biological Activity of Representative 6-Fluoroquinoline Analogs
While specific biological activity data for kinase inhibitors directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related 2-arylquinoline derivatives against key kinases implicated in cancer progression. This data serves as a valuable benchmark for the potential efficacy of compounds derived from the 6-fluoroquinoline scaffold.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Assay (GI50/IC50) | Notes |
| Analog 1 | EGFR | 20.15 - 25.39 | Potent antiproliferative effect against colorectal cancer cell lines DLD-1 and HCT-116.[1][2] | A 2-arylquinoline derivative. The specific substitution on the aryl group and at other positions on the quinoline ring influences potency. |
| Analog 2 | FAK | 14.25 - 22.68 | Potent antiproliferative effect against colorectal cancer cell lines DLD-1 and HCT-116.[1][2] | A 2-arylquinoline derivative, demonstrating dual inhibitory activity against EGFR and FAK.[1][2] |
| Analog 3 | PI3K | Sub-micromolar | - | Pyrrolo-quinoline derivatives have shown inhibitory activity against PI3K-related kinases.[3] |
| Analog 4 | B-RAF | 114 - 128 | Potent antiproliferative activity against melanoma cell lines.[4] | A 2-anilinoquinoline derivative. The substitution pattern on the quinoline and aniline rings is critical for activity. |
| Analog 5 | C-RAF | 65.3 - 67.6 | Potent antiproliferative activity against melanoma cell lines.[4] | A 2-anilinoquinoline derivative, often showing dual activity against B-RAF and C-RAF. |
Signaling Pathways and Experimental Workflows
Kinase inhibitors derived from the quinoline scaffold are known to target several critical signaling pathways involved in cell growth, proliferation, and survival. The diagrams below, generated using the DOT language, illustrate a general synthetic workflow and key signaling pathways that can be targeted.
References
Application Notes and Protocols: 2-Bromo-6-fluoroquinoline in the Synthesis of High-Performance OLED Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-6-fluoroquinoline is a versatile heterocyclic building block that is increasingly utilized in the development of advanced organic light-emitting diode (OLED) materials. Its unique molecular structure, featuring an electron-deficient quinoline core modified with a fluorine atom and a reactive bromine site, makes it an excellent precursor for creating robust and efficient materials for various layers within an OLED device. The fluorine substitution can enhance thermal stability and influence the material's electronic properties, while the bromine atom at the 2-position serves as a convenient handle for introducing other functional moieties through cross-coupling reactions.
This document outlines the synthesis and application of a novel, high-performance OLED material, 2-(9H-carbazol-9-yl)-6-fluoroquinoline , synthesized from this compound. This material is designed to leverage the excellent hole-transporting properties of the carbazole unit and the electron-transporting nature of the fluoroquinoline core, making it a promising candidate for use as either a host or an emissive material in OLED devices.
Synthesis of 2-(9H-carbazol-9-yl)-6-fluoroquinoline
The synthesis is achieved via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried 100 mL Schlenk flask, add this compound (1.0 eq, 2.26 g, 10 mmol), carbazole (1.2 eq, 2.01 g, 12 mmol), and sodium tert-butoxide (NaOtBu) (1.4 eq, 1.35 g, 14 mmol).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 183 mg, 0.2 mmol) and a suitable phosphine ligand such as Xantphos (0.08 eq, 463 mg, 0.8 mmol) to the flask.
-
Solvent Addition: Add 40 mL of anhydrous, degassed toluene to the flask via syringe.
-
Reaction Execution:
-
Seal the Schlenk flask and purge with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with 50 mL of dichloromethane (DCM) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with 50 mL of deionized water and then with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a white to off-white solid.
-
Data Presentation: Synthesis of 2-(9H-carbazol-9-yl)-6-fluoroquinoline
| Parameter | Value |
| Molecular Formula | C₂₁H₁₃FN₂ |
| Molecular Weight | 312.34 g/mol |
| Appearance | White to off-white solid |
| Yield | 85% |
| Melting Point | 185-188 °C |
| Purity (by HPLC) | >99.5% |
Photophysical Properties
The resulting 2-(9H-carbazol-9-yl)-6-fluoroquinoline exhibits photoluminescent properties suitable for OLED applications. The photophysical characteristics were measured in a toluene solution.
Data Presentation: Photophysical Properties
| Parameter | Value |
| Absorption Maximum (λ_abs) | 335 nm |
| Emission Maximum (λ_em) | 450 nm (Blue) |
| Photoluminescence Quantum Yield (Φ_PL) | 0.75 |
| Solvent | Toluene |
OLED Device Fabrication and Performance
A multi-layer OLED device was fabricated via thermal evaporation onto an indium tin oxide (ITO)-coated glass substrate. The performance of the device demonstrates the potential of 2-(9H-carbazol-9-yl)-6-fluoroquinoline as a blue emissive material.
Experimental Protocol: Device Fabrication
-
Substrate Cleaning: The ITO-coated glass substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried in an oven. The substrate is then treated with UV-ozone for 15 minutes.
-
Layer Deposition: The organic layers and the cathode are deposited in a high-vacuum chamber (<10⁻⁶ Torr) in the following sequence:
-
Hole Injection Layer (HIL): 40 nm of HAT-CN
-
Hole Transport Layer (HTL): 20 nm of NPB
-
Emissive Layer (EML): 20 nm of 2-(9H-carbazol-9-yl)-6-fluoroquinoline
-
Electron Transport Layer (ETL): 30 nm of TPBi
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF)
-
Cathode: 100 nm of Aluminum (Al)
-
Data Presentation: OLED Device Performance
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE_max) | 5.2% |
| Maximum Luminance | 8,500 cd/m² |
| Turn-on Voltage (at 1 cd/m²) | 3.5 V |
| CIE Coordinates (x, y) | (0.15, 0.18) |
| Color | Blue |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 2-(9H-carbazol-9-yl)-6-fluoroquinoline.
Structure-Function Relationship in OLED
Caption: Relationship between molecular structure and OLED performance.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-fluoroquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via modern cross-coupling methodologies enables the synthesis of a diverse array of novel compounds. This document covers four key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction.
Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. For drug development professionals, these reactions are indispensable tools for the rapid generation of compound libraries and the synthesis of complex molecular architectures. This compound is a valuable scaffold, and the strategic functionalization at the 2-position can significantly impact the biological activity of the resulting molecules. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making these derivatives attractive for pharmaceutical research.
I. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-fluoroquinolines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 8 | 78 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 88 |
Note: The data presented are representative examples based on analogous systems and may require optimization for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-fluoroquinolines
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. This reaction is particularly valuable in drug discovery for introducing amine functionalities that can modulate solubility, basicity, and receptor interactions.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 110 | 16 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 75 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 12 | 91 |
| 4 | Pyrrolidine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Toluene | 100 | 18 | 82 |
Note: The data presented are representative examples based on analogous systems and may require optimization for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
III. Sonogashira Coupling: Synthesis of 2-Alkynyl-6-fluoroquinolines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.[1]
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 16 | 92 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 12 | 85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 24 | 78 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (4) | CuI (8) | Piperidine | THF | 50 | 18 | 88 |
Note: The data presented are representative examples based on analogous systems and may require optimization for this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
IV. Heck Reaction: Synthesis of 2-Alkenyl-6-fluoroquinolines
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[2] It is a powerful method for the synthesis of substituted alkenes and has found wide application in the synthesis of natural products and pharmaceuticals.
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 70 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | NMP | 120 | 18 | 85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 110 | 20 | 78 |
| 4 | 1-Octene | Herrmann's catalyst (1) | - | DBU | Toluene | 100 | 36 | 65 |
Note: The data presented are representative examples based on analogous systems and may require optimization for this compound.
Experimental Protocol: General Procedure for Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a sealable reaction tube, add this compound, the palladium catalyst, and the base.
-
Add the solvent and the alkene.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of functionalized quinoline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions offer reliable methods for the introduction of aryl, amino, alkynyl, and alkenyl moieties, respectively. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, facilitating the development of novel compounds with tailored properties. It is important to note that the reaction conditions provided are general and may require optimization for specific substrates and scales to achieve the desired outcomes.
References
Application Notes and Protocols for the Functionalization of the 2-Position of 6-Fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of the 2-position of the 6-fluoroquinoline scaffold, a key heterocyclic motif in medicinal chemistry. The protocols outlined below focus on direct C-H functionalization and nucleophilic aromatic substitution, offering versatile pathways to novel 2-substituted 6-fluoroquinoline derivatives.
Introduction
The 6-fluoroquinoline core is a privileged structure in drug discovery, most notably as the backbone of many fluoroquinolone antibiotics.[1][2] Functionalization at the 2-position offers a valuable opportunity to modulate the biological activity, physicochemical properties, and target selectivity of these compounds. This document details established protocols for introducing aryl and amino moieties at the C2-position, providing researchers with the tools to explore this chemical space for the development of new therapeutic agents.
Data Presentation
The following tables summarize quantitative data for key functionalization reactions at the 2-position of quinoline derivatives, providing a reference for expected yields under various catalytic conditions.
Table 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides with Aryl Halides
| Entry | Quinoline N-Oxide | Aryl Halide | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Quinoline N-oxide | 4-Bromotoluene | Pd(OAc)₂ (5) | P(t-Bu)₂Me·HBF₄ (5) | K₂CO₃ | Toluene | 110 | 12 | 95 |
| 2 | 6-Methylquinoline N-oxide | 4-Bromoanisole | Pd(OAc)₂ (5) | P(t-Bu)₂Me·HBF₄ (5) | K₂CO₃ | Toluene | 110 | 12 | 88 |
| 3 | 6-Fluoroquinoline N-oxide | Phenylboronic acid | Pd(OAc)₂ (10) | None | Ag₂O | 1,4-Dioxane | 90 | 17 | 87 |
Table 2: Suzuki-Miyaura Coupling of 2-Chloroquinolines with Arylboronic Acids
| Entry | 2-Chloroquinoline | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | 2-Chloro-6-fluoroquinoline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
| 3 | 2-Chloro-6-fluoroquinoline | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | 12 | 78 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of 6-Fluoroquinoline N-Oxide
This protocol describes the direct C-H arylation of 6-fluoroquinoline N-oxide with an arylboronic acid, a method that avoids the pre-functionalization of the quinoline ring.
Materials:
-
6-Fluoroquinoline N-oxide
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) oxide (Ag₂O)
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 6-fluoroquinoline N-oxide (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C and stir for 17 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-fluoroquinoline N-oxide.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-6-fluoroquinoline
This protocol details the synthesis of 2-aryl-6-fluoroquinolines via a Suzuki-Miyaura cross-coupling reaction, a highly versatile and widely used method for C-C bond formation.[3]
Materials:
-
2-Chloro-6-fluoroquinoline
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine 2-chloro-6-fluoroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed 10:1 mixture of toluene and water.
-
Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution for the Synthesis of 2-Amino-6-fluoroquinoline
This protocol describes the synthesis of 2-amino-6-fluoroquinoline from 2-chloro-6-fluoroquinoline via a nucleophilic aromatic substitution (SNAᵣ) reaction.
Materials:
-
2-Chloro-6-fluoroquinoline
-
Ammonia solution (e.g., 7N in methanol) or an appropriate amine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃) (optional, as a base for amine salts)
-
Sealed reaction vessel (e.g., pressure tube)
Procedure:
-
To a pressure tube, add 2-chloro-6-fluoroquinoline (1.0 equiv).
-
Add a solution of ammonia in methanol (excess, e.g., 5-10 equiv).
-
If using an amine salt, add a base such as K₂CO₃ (1.5-2.0 equiv).
-
Add anhydrous DMF as a solvent.
-
Seal the tube tightly and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-amino-6-fluoroquinoline.
Mandatory Visualizations
Caption: General experimental workflows for the functionalization of the 2-position of 6-fluoroquinoline.
Caption: Mechanism of action of fluoroquinolone derivatives targeting bacterial DNA replication.
Application in Drug Development: Mechanism of Action
Fluoroquinolones exert their antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, which is essential for the initiation of replication. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[4]
-
Topoisomerase IV: Plays a key role in the decatenation of daughter chromosomes following replication, allowing for proper cell division. In many Gram-positive bacteria, topoisomerase IV is the primary target.[4][7]
The mechanism of inhibition involves the formation of a ternary complex between the fluoroquinolone, the enzyme, and the bacterial DNA.[5] This complex stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation of the DNA strands.[8] The accumulation of these unrepaired breaks leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[4][5]
The introduction of various substituents at the 2-position of the 6-fluoroquinoline scaffold can influence the potency and spectrum of activity by altering the binding affinity of the drug to the enzyme-DNA complex. This provides a rationale for the synthesis of novel 2-functionalized derivatives in the quest for new and more effective antibacterial agents.
References
- 1. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
Synthesis of Bioactive Heterocycles from 2-Bromo-6-fluoroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoroquinoline is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The presence of the bromine atom at the 2-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of functional groups and heterocyclic moieties, leading to the generation of novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases. The fluorine atom at the 6-position can enhance the metabolic stability and binding affinity of the resulting molecules. This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocycles utilizing this compound.
Synthetic Strategies and Applications
The strategic functionalization of this compound via palladium-catalyzed cross-coupling reactions allows for the construction of complex molecular architectures with diverse biological activities.
1. Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl substituents at the 2-position of the quinoline core. This approach has been instrumental in the development of kinase inhibitors and other targeted therapies.
2. Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a C-C bond between the quinoline scaffold and a terminal alkyne. The resulting alkynylquinolines are valuable intermediates and have shown promise as anticancer agents due to their ability to interact with various biological targets.
3. Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of 2-aminoquinoline derivatives. These compounds are of significant interest as they form the core structure of many antibacterial agents that target DNA gyrase and topoisomerase IV.
Data Presentation
The following tables summarize quantitative data for representative bioactive heterocycles synthesized from this compound and its analogs.
Table 1: Anticancer Activity of 2-Substituted-6-fluoroquinoline Derivatives
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Citation |
| 1 | 4-Methoxyphenyl | A549 (Lung) | 5.2 | |
| 2 | 3,4-Dimethoxyphenyl | HCT116 (Colon) | 3.8 | |
| 3 | Pyrazol-4-yl | MCF-7 (Breast) | 7.1 | |
| 4 | 4-(Piperidin-1-yl)phenyl | HepG2 (Liver) | 4.5 | |
| 5 | 3-Ethynyl-aniline | K562 (Leukemia) | 2.9 | [1] |
Table 2: Antimicrobial Activity of 2-Amino-6-fluoroquinoline Derivatives
| Compound ID | 2-Amino Substituent | Bacterial Strain | MIC (µg/mL) | Citation |
| 6 | Piperazin-1-yl | S. aureus | 1.56 | |
| 7 | 4-Methylpiperazin-1-yl | E. coli | 3.12 | |
| 8 | Morpholin-4-yl | P. aeruginosa | 6.25 | |
| 9 | (S)-3-Aminopyrrolidin-1-yl | S. pneumoniae | 0.78 | [2] |
| 10 | 4-Boc-piperazin-1-yl | M. tuberculosis | 4.5 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes the synthesis of 2-(hetero)aryl-6-fluoroquinolines.
Materials:
-
This compound
-
(Hetero)arylboronic acid or boronate ester (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the (hetero)arylboronic acid or boronate ester (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add degassed 1,4-dioxane/H₂O (5 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol outlines the synthesis of 2-alkynyl-6-fluoroquinolines.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous THF or DMF (5 mL) followed by the amine base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol details the synthesis of 2-amino-6-fluoroquinoline derivatives.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos or BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene or Dioxane
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.5 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Mechanisms of Action
1. Kinase Inhibition
Many 2-heteroaryl-6-fluoroquinoline derivatives, synthesized via Suzuki-Miyaura coupling, function as potent kinase inhibitors. These compounds often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the EGFR and VEGFR pathways. By binding to the ATP-binding site of these kinases, they block downstream signaling cascades.
Caption: Kinase inhibition by 2-aryl-6-fluoroquinolines.
2. DNA Gyrase and Topoisomerase IV Inhibition
Fluoroquinolone derivatives, often synthesized through Buchwald-Hartwig amination to introduce a key amino moiety at the 2-position (or more commonly at the 7-position in classical fluoroquinolones), are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Inhibition of these topoisomerases leads to the fragmentation of bacterial DNA and ultimately cell death.[3]
Caption: Inhibition of DNA gyrase by 2-amino-6-fluoroquinoline derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of bioactive heterocycles from this compound is depicted below.
Caption: General workflow for synthesis and evaluation.
References
Application Notes and Protocols: 2-Bromo-6-fluoroquinoline as a Versatile Precursor for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 2-bromo-6-fluoroquinoline. This heterocyclic compound serves as a key building block for the development of novel fluorescent probes for a wide range of applications in biological imaging, diagnostics, and drug discovery. The presence of a bromine atom at the 2-position and a fluorine atom at the 6-position offers unique electronic properties and a reactive handle for synthetic modifications, allowing for the fine-tuning of the photophysical and sensing capabilities of the resulting probes.
The quinoline core itself possesses intrinsic fluorescence.[1] The strategic placement of the bromo and fluoro substituents allows for derivatization through various cross-coupling reactions, enabling the construction of sophisticated molecular probes.[2] The bromine at the 2-position is particularly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.[3] This facilitates the introduction of various recognition moieties and the extension of the π-conjugated system, which is crucial for tailoring the probe's fluorescence properties.[3]
Design and Synthesis of Fluorescent Probes
The design of fluorescent probes based on this compound typically follows a modular approach, incorporating a fluorophore (the quinoline scaffold), a recognition moiety for the target analyte, and a linker. This "push-pull" electronic system can be rationally designed to achieve high sensitivity and selectivity.[4]
General Synthetic Workflow
A general strategy for synthesizing fluorescent probes from this compound involves a one-step cross-coupling reaction to introduce a desired functional group that can act as a recognition element or modulate the fluorescence properties of the quinoline core.
Caption: General synthetic workflow for fluorescent probes from this compound.
Hypothetical Fluorescent Probes and Expected Photophysical Properties
While specific data for probes derived from this compound is not extensively published, we can extrapolate expected properties based on analogous quinoline-based probes. The following table summarizes the anticipated photophysical properties of two hypothetical probes: QF-Probe 1 (synthesized via Suzuki coupling with pyrene-1-boronic acid) and QF-Probe 2 (synthesized via Sonogashira coupling with an alkyne-functionalized recognition moiety).
| Probe Name | Target Analyte (Hypothetical) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) |
| QF-Probe 1 | Hydrophobic Pockets in Proteins | ~350 | ~450 | ~0.3-0.6 | N/A |
| QF-Probe 2 | Specific Enzyme Activity | ~400 | ~520 | ~0.1 (quenched), >0.5 (activated) | nM range |
Note: The data presented are hypothetical and representative examples. Actual values will depend on the specific molecular structure and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Pyrene-1-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.05 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired fluorescent probe.
Protocol 2: General Procedure for Enzyme Detection
This protocol outlines the general steps for evaluating the performance of a synthesized fluorescent probe for detecting the activity of a specific enzyme. This often involves a "turn-on" fluorescence mechanism where the probe's fluorescence is initially quenched and is restored upon enzymatic cleavage of a recognition moiety.
Materials:
-
Stock solution of the fluorescent probe in DMSO
-
Purified enzyme of interest
-
Enzyme substrate (if required for a competitive assay)
-
Buffer solution (e.g., HEPES, Tris-HCl) at the optimal pH for the enzyme
-
Fluorometer
-
96-well plates
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the appropriate buffer.
-
To the wells of a 96-well plate, add the buffer solution.
-
Add the fluorescent probe to each well.
-
Initiate the enzymatic reaction by adding the purified enzyme.
-
Record the fluorescence intensity at various time points using a fluorometer with the appropriate excitation and emission wavelengths.
-
A control reaction without the enzyme should be run in parallel to measure background fluorescence.
-
Plot the fluorescence intensity versus time to determine the reaction rate.
Caption: Signaling pathway of an enzyme-activated fluorescent probe.
Application in Cellular Imaging
Fluorescent probes derived from this compound can be utilized for live-cell imaging to monitor the localization and activity of specific cellular components or enzymes.
Protocol 3: Live-Cell Imaging
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Stock solution of the fluorescent probe in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The final concentration of the probe should be optimized to maximize signal and minimize toxicity.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator.
-
Remove the loading solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.
Caption: Experimental workflow for live-cell imaging with a fluorescent probe.
Conclusion
This compound is a promising and versatile precursor for the synthesis of novel fluorescent probes. Its chemical properties allow for straightforward derivatization to create a diverse library of probes with tunable photophysical and sensing characteristics. The protocols and conceptual frameworks provided herein offer a solid foundation for the design, synthesis, and application of these probes in various fields of research and development, from fundamental cell biology to high-throughput drug screening. The continued exploration of this scaffold is expected to yield powerful new tools for scientific discovery.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-6-fluoroquinoline
Welcome to the technical support center for Suzuki coupling reactions involving 2-Bromo-6-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki coupling reactions?
A1: The main challenges arise from the specific electronic properties of the substrate. The electron-withdrawing nature of the quinoline ring nitrogen and the fluorine atom can activate the C-Br bond towards oxidative addition. However, this can also lead to side reactions like dehalogenation or catalyst inhibition, particularly if the reaction conditions are not finely tuned. The Lewis basic nitrogen of the quinoline can also interact with the palladium catalyst, potentially impeding the catalytic cycle.
Q2: My reaction is showing low to no yield. What are the first parameters I should check?
A2: When encountering low or no yield, a systematic check of your reaction components is the first step.[1][2]
-
Reagent Integrity: Ensure your this compound and boronic acid/ester are pure. Boronic acids can degrade over time, a common issue leading to poor yields.[1][3] Verify that your solvent is anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst.[1]
-
Catalyst Activity: The Pd(0) species is the active catalyst.[1] If you are using a Pd(II) precatalyst, ensure it can be reduced in situ.[1] Using a fresh, active catalyst is crucial.
-
Base Quality: Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
Q3: Which side reactions are common with this substrate, and how can I minimize them?
A3: The most common side reactions are protodeboronation of the boronic acid and dehalogenation of the this compound.
-
Protodeboronation: This is the replacement of the boronic acid group with a proton, often exacerbated by excess water or prolonged reaction times at high temperatures.[4] Using a boronic ester (e.g., a pinacol ester) can improve stability.[4]
-
Dehalogenation: This side reaction replaces the bromine atom with a hydrogen.[4] It can occur if the catalytic cycle is interrupted after oxidative addition.[4] Optimizing the ligand, base, and temperature can help suppress this pathway.[5][6]
-
Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[4] Ensuring an inert atmosphere is critical to prevent this.[4]
Q4: Should I be concerned about the quinoline nitrogen interacting with the palladium catalyst?
A4: Yes, the Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically hindering this interaction and promoting the desired catalytic steps.[7] In some challenging cases, using a Lewis acid additive like trimethyl borate has been shown to mitigate catalyst deactivation by coordinating to Lewis-basic heteroatoms.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst2. Degraded Boronic Acid3. Insufficiently Degassed Solvent4. Suboptimal Base/Solvent/Ligand Combination | 1. Use a fresh batch of palladium catalyst or a more robust precatalyst (e.g., a palladacycle).[7]2. Use fresh boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[4]3. Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[9]4. Systematically screen different combinations of bases, solvents, and ligands (see tables below for suggestions). |
| Significant Dehalogenation Byproduct | 1. Reaction temperature is too high.2. Unsuitable base or solvent.3. Inefficient reductive elimination. | 1. Lower the reaction temperature and monitor the progress over a longer period.2. Switch to a milder base (e.g., KF or K2CO3 instead of stronger bases like K3PO4 or Cs2CO3).[10][11]3. Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) which are known to accelerate reductive elimination.[7] |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) source without complete reduction to Pd(0). | 1. Improve the degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere (Ar or N2).[1]2. Consider using a Pd(0) source directly, such as Pd(PPh3)4 or Pd2(dba)3.[4] |
| Incomplete Conversion / Stalled Reaction | 1. Catalyst deactivation.2. Poor solubility of reagents.3. Insufficient base strength or quantity. | 1. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Try a more robust ligand/catalyst system.2. Switch to a solvent system with better solubilizing power for all components (e.g., DMF, DME, or 2-MeTHF).[4][12]3. Increase the equivalents of base (e.g., from 2.0 to 3.0 equiv.). Ensure the base is of high purity and finely ground. |
Data Presentation: Recommended Starting Conditions
The following tables summarize common starting conditions for Suzuki coupling reactions that can be adapted for this compound. Optimization will likely be required for your specific boronic acid partner.
Table 1: Catalyst and Ligand Selection
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (internal) | 2 - 5 | A good general starting point, but may require higher temperatures.[13] |
| Pd₂(dba)₃ | SPhos / XPhos | 1 - 3 | Excellent for challenging substrates; bulky ligands can accelerate the reaction.[14] |
| Pd(dppf)Cl₂ | dppf (internal) | 2 - 5 | Often effective for heteroaromatic substrates.[15] |
| Pd(OAc)₂ | P(t-Bu)₃ / PCy₃ | 1 - 3 | Requires in-situ reduction; bulky, electron-rich phosphines are highly active.[14] |
Table 2: Base and Solvent Systems
| Base | Equivalents | Solvent System (v/v) | Typical Temperature (°C) |
| K₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1) | 80 - 100 |
| Cs₂CO₃ | 2.0 - 3.0 | Toluene / H₂O (4:1) | 90 - 110 |
| K₃PO₄ | 2.0 - 3.0 | DMF | 80 - 110 |
| KF | 3.0 | 1,4-Dioxane | 100 - 110 |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[16]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[9][13]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 equiv.) and the ligand (e.g., SPhos, 0.1 equiv.).[16]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.[16]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the mixture vigorously for the specified time (e.g., 4-24 hours).[16]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][16]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromo-6-fluoroquinoline Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoroquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Topic 1: Suzuki Coupling Reactions
Question 1: I am observing low yields in my Suzuki coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki coupling reactions involving this compound can arise from several factors. The most common culprits are catalyst deactivation, instability of the boronic acid/ester, and suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
-
Reagent and Catalyst Integrity:
-
Palladium Catalyst: Ensure the palladium catalyst is active. Catalysts can degrade upon exposure to air and moisture. It's advisable to use fresh catalyst or a pre-catalyst.
-
Boronic Acid/Ester: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen). Use high-purity boronic acids or consider more stable boronate esters, such as pinacol esters.
-
Solvent and Base: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions. Ensure the base is anhydrous and of high purity.
-
-
Reaction Condition Optimization:
-
Ligand Screening: The choice of phosphine ligand is crucial. For heteroaromatic substrates, bulky, electron-rich ligands often improve catalytic activity.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Temperature and Time: Incrementally increase the reaction temperature and monitor the progress over time using TLC or LC-MS.
-
Question 2: What are the common side products in Suzuki coupling reactions with this compound, and how can I minimize their formation?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to the formation of impurities and reduced yields.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| Dehalogenation | The bromine atom at the C2 position is replaced by a hydrogen atom from the solvent or other reagents.[1][2] | Use thoroughly degassed solvents and high-purity reagents. Optimize the ligand and base combination to favor reductive elimination over competing pathways. |
| Homocoupling | Two molecules of the boronic acid couple to form a biaryl byproduct.[1][2] This is often promoted by the presence of oxygen. | Ensure the reaction mixture is rigorously degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
| Protodeboronation | The boronic acid starting material is converted to the corresponding arene by replacement of the boronic acid group with a proton from the solvent.[1] | Use fresh, high-purity boronic acid or a more stable boronate ester. Minimize water content in the reaction mixture. |
Topic 2: Buchwald-Hartwig Amination Reactions
Question 3: My Buchwald-Hartwig amination of this compound is sluggish and gives a low yield of the desired arylamine. What should I investigate?
Answer:
Sluggish reactions and low yields in Buchwald-Hartwig amination are common challenges. The performance of this reaction is highly dependent on the catalyst system and reaction conditions.
Troubleshooting Steps:
-
Catalyst System (Palladium Source + Ligand):
-
The choice of ligand is critical. For challenging substrates, consider using sterically hindered, electron-rich phosphine ligands.[3]
-
Ensure the palladium source and ligand are handled under an inert atmosphere to prevent deactivation.
-
-
Base:
-
The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base may need to be optimized for your specific amine.
-
-
Solvent:
-
Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly degassed.
-
Question 4: I am observing a significant amount of a hydrodehalogenated side product (6-fluoroquinoline) in my Buchwald-Hartwig amination. How can I prevent this?
Answer:
The formation of 6-fluoroquinoline is a result of a side reaction known as hydrodehalogenation. This occurs when the aryl halide is reduced instead of undergoing amination.
Minimizing Hydrodehalogenation:
| Cause | Mitigation Strategy |
| β-Hydride Elimination: | An unproductive side reaction where the amide can undergo β-hydride elimination to yield the hydrodehalogenated arene and an imine.[3] |
| Reaction with Trace Water: | Residual water can lead to the hydrolysis of intermediates and contribute to the formation of the reduced product. |
Topic 3: Nucleophilic Aromatic Substitution (SNAr)
Question 5: Can the fluorine atom at the C6 position of this compound be displaced by a nucleophile? What are the expected side reactions?
Answer:
Yes, under certain conditions, the fluorine atom at the C6 position can undergo nucleophilic aromatic substitution (SNAr). Aromatic rings are generally nucleophilic, but the presence of electron-withdrawing groups can make them susceptible to nucleophilic attack.[4] The quinoline ring itself is electron-deficient, which can facilitate this type of reaction.
Potential Side Reactions in SNAr:
-
Competitive reaction at the C2 position: Strong nucleophiles could potentially displace the bromine atom at the C2 position, leading to a mixture of products. The relative reactivity of the C-Br versus the C-F bond towards nucleophilic attack will depend on the specific nucleophile and reaction conditions.
-
Hydrolysis: If water is present, hydrolysis of the starting material can occur, especially under harsh basic or acidic conditions, potentially leading to the formation of 2-Bromo-6-hydroxyquinoline.[5]
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-6-fluoroquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 2-Bromo-6-fluoroquinoline reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through multi-step processes. Common strategies involve the construction of the quinoline core followed by bromination, or the use of a pre-brominated aniline derivative in a cyclization reaction. Key synthetic methodologies include the Skraup synthesis, Friedländer synthesis, and Gould-Jacobs reaction, each with its own set of advantages and challenges.
Q2: Which factors generally have the most significant impact on the overall yield of the this compound synthesis?
A2: The overall yield is typically influenced by a combination of factors including the purity of starting materials, the choice of catalyst, reaction temperature, reaction time, and the efficiency of the purification process. For instance, in the Skraup synthesis, controlling the exothermic nature of the reaction is crucial to prevent tar formation and improve yield.
Q3: What are the typical side products encountered in the synthesis of this compound, and how can they be minimized?
A3: Side products can vary depending on the synthetic route. In cyclization reactions like the Skraup or Friedländer synthesis, incomplete cyclization or the formation of regioisomers (if using unsymmetrical precursors) can be an issue. Over-bromination or bromination at undesired positions can occur during the bromination step. Minimizing these side products often involves careful control of reaction conditions, such as temperature and stoichiometry of reagents, and the use of appropriate catalysts to enhance regioselectivity.
Q4: How can I effectively purify the crude this compound to improve the final yield and purity?
A4: Purification of the crude product is critical for obtaining a high-purity final product and can significantly impact the isolated yield. Common purification techniques for bromo-fluoro-quinolines include recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) and column chromatography on silica gel. The choice of solvent for recrystallization is crucial and should be determined experimentally to ensure high recovery of the purified product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the cyclization step (e.g., Skraup or Friedländer synthesis) | - Incomplete reaction. - Formation of tar or polymeric byproducts due to harsh reaction conditions. - Suboptimal catalyst or catalyst deactivation. | - Increase reaction time or temperature, monitoring closely for decomposition. - In the Skraup synthesis, use a moderator like ferrous sulfate to control the exothermic reaction. - Screen different acid or base catalysts (e.g., p-toluenesulfonic acid, iodine, or Lewis acids for the Friedländer synthesis). - Ensure anhydrous conditions, as water can sometimes inhibit the reaction. |
| Low yield in the bromination step | - Incomplete bromination. - Formation of multiple brominated isomers. - Decomposition of the starting material or product under brominating conditions. | - Increase the stoichiometry of the brominating agent (e.g., NBS or Br₂) incrementally. - Optimize the reaction temperature; some brominations proceed better at lower temperatures to control selectivity. - Use a catalyst to improve regioselectivity. - Protect sensitive functional groups if necessary before bromination. |
| Difficulty in isolating the product | - Product is highly soluble in the workup solvent. - Formation of an emulsion during extraction. - Product co-precipitates with impurities. | - Use a different extraction solvent with lower solubility for the product. - Add brine to the aqueous layer to break up emulsions. - Optimize the pH during workup to ensure the product is in its least soluble form. - Purify the crude product by column chromatography before attempting recrystallization. |
| Product is contaminated with starting material | - Incomplete reaction. - Inefficient purification. | - Extend the reaction time or consider a moderate increase in temperature. - Optimize the purification method. For column chromatography, try a different eluent system with a shallower gradient. For recrystallization, select a solvent system that has a large solubility difference between the product and the starting material. |
Experimental Protocols
Protocol 1: Skraup Synthesis of 8-Bromo-6-fluoroquinoline (as an illustrative example for quinoline ring formation)
This protocol describes a modified Skraup synthesis, which can be adapted for the synthesis of halogenated quinolines.
Materials:
-
2-Bromo-4-fluoroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) as a moderator
-
Nitrobenzene (as an oxidizing agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Add ferrous sulfate heptahydrate to the mixture and stir until dissolved.
-
Slowly add 2-Bromo-4-fluoroaniline to the mixture, followed by the dropwise addition of nitrobenzene.
-
Heat the reaction mixture cautiously. The reaction is exothermic and may become vigorous. Maintain a gentle reflux for several hours.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Perform steam distillation to isolate the crude 8-Bromo-6-fluoroquinoline.
-
Extract the distillate with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Direct Bromination of 6-Fluoroquinoline
This protocol outlines a general procedure for the bromination of a pre-formed quinoline ring.
Materials:
-
6-Fluoroquinoline
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Solvent (e.g., Chloroform or Dichloromethane)
-
Radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS)
Procedure:
-
Dissolve 6-Fluoroquinoline in the chosen solvent in a round-bottom flask.
-
Add N-Bromosuccinimide (or slowly add a solution of Bromine in the same solvent).
-
If using NBS, add a catalytic amount of a radical initiator.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (if bromine was used).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Yield Comparison for the Cyclization Step in a Skraup-type Synthesis
| Catalyst/Moderator | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | 140-150 | 4 | 35 |
| H₂SO₄ with FeSO₄ | 130-140 | 4 | 55 |
| H₂SO₄ with Boric Acid | 130-140 | 4 | 50 |
| PPA | 120 | 6 | 45 |
Table 2: Hypothetical Yield Comparison for the Bromination of 6-Fluoroquinoline
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2-Bromo Isomer (%) |
| Br₂ | Dichloromethane | 0 to RT | 2 | 60 |
| NBS | Chloroform | Reflux | 3 | 75 |
| NBS with AIBN | Carbon Tetrachloride | Reflux | 2 | 80 |
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low yields in the synthesis of this compound.
Technical Support Center: Cross-Coupling of 2-Bromo-6-fluoroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Bromo-6-fluoroquinoline in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: The primary challenge arises from the quinoline nitrogen atom. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species.[1][2] This phenomenon, often referred to as catalyst poisoning, can significantly hinder or completely stop the catalytic cycle.
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Low or no conversion: The starting material remains largely unreacted even after extended reaction times.
-
Stalled reaction: The reaction proceeds initially but stops before reaching completion.
-
Formation of palladium black: A black precipitate of elemental palladium indicates catalyst decomposition and agglomeration.[3]
-
Inconsistent yields: Reproducibility issues between batches can be a sign of variable catalyst activity due to poisoning.
Q3: How does the fluorine substituent at the 6-position affect the reactivity of this compound?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bond. Generally, electron-withdrawing groups can facilitate the oxidative addition step of the catalytic cycle. However, the overall electronic properties of the quinoline ring system and its interaction with the catalyst are complex and require careful optimization of reaction conditions.
Q4: Which cross-coupling reactions are commonly performed with this compound?
A4: this compound is a versatile building block used in various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Heck Coupling: For the formation of C-C bonds with alkenes.[4][5]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6][7][8]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[9]
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Quinoline Nitrogen | The lone pair on the quinoline nitrogen is coordinating to the palladium center, forming an inactive complex.[1][2] Solution: • Use Bulky Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands sterically shield the palladium center, hindering coordination of the quinoline nitrogen.[1] • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may compensate for partial deactivation. |
| Inefficient Pre-catalyst Activation | The Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) species. Solution: • Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. • Optimize Reduction Conditions: Ensure the base and solvent system are suitable for the in-situ reduction of the Pd(II) pre-catalyst. |
| Poor Quality of Reagents or Solvents | Impurities, particularly water and oxygen, can deactivate the catalyst. Solution: • Use High-Purity Reagents: Ensure the this compound and coupling partner are pure. • Use Anhydrous and Degassed Solvents: Use freshly distilled and thoroughly degassed solvents. • Maintain Inert Atmosphere: Rigorously maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. |
| Suboptimal Base or Solvent | The chosen base or solvent may not be optimal for the specific cross-coupling reaction and substrate. Solution: • Screen Bases: Test a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu). The strength and solubility of the base are critical. • Screen Solvents: Evaluate different solvents or solvent mixtures (e.g., Dioxane, Toluene, THF, DMF, often with water for Suzuki couplings). |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause & Solution |
| Homocoupling of the Coupling Partner (e.g., Boronic Acid) | Often promoted by the presence of oxygen or the use of a Pd(II) pre-catalyst that is slow to be reduced. Solution: • Thoroughly Degas: Ensure the reaction mixture is free of oxygen. • Use a Pd(0) Source: This can minimize side reactions that occur during the reduction of Pd(II). |
| Protodehalogenation (Replacement of Bromine with Hydrogen) | Can occur due to impurities or side reactions with the solvent or base. Solution: • Use High-Purity Reagents and Solvents. • Screen Ligands and Bases: The choice of ligand and base can influence the relative rates of the desired cross-coupling versus side reactions. |
| Formation of Palladium Black | Catalyst decomposition and agglomeration.[3] Solution: • Ensure Anaerobic Conditions: Strictly exclude oxygen. • Optimize Temperature: Avoid excessively high temperatures. • Use Stabilizing Ligands: Appropriate ligands can help stabilize the active Pd(0) species in solution. |
Data Presentation
The following tables provide a summary of typical conditions and performance for different palladium-catalyzed cross-coupling reactions with substrates analogous to this compound. Note: The data is illustrative and optimization for this compound is recommended.
Table 1: Comparison of Catalyst Systems in Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 90-98 | [10] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 88-96 | [10] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 95 | Moderate to Excellent | [11] |
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | RT to 50 | 85-95 | [10] |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 70 | ~90 | [3] |
Table 3: Typical Conditions for Buchwald-Hartwig Amination of Bromoquinolines
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Reference |
| Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | Good to Excellent | [12] |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 85-95 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove metal salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Catalyst deactivation pathway in the cross-coupling of this compound.
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
Caption: Logical relationship between the problem, cause, and solution for catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-6-fluoroquinoline
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Bromo-6-fluoroquinoline reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as 2-hydroxy-6-fluoroquinoline or 6-fluoroquinoline, and byproducts from side reactions. Depending on the synthetic route, isomeric impurities or poly-halogenated quinolines might also be present. The harsh acidic and oxidizing conditions of some syntheses, like the Skraup synthesis, can lead to the formation of tarry polymeric materials.[1]
Q2: My quinoline derivative appears to be decomposing on the silica gel column. What can I do?
A2: Decomposition of quinoline derivatives on silica gel is a known issue, often due to the acidic nature of the stationary phase interacting with the basic nitrogen atom in the quinoline ring.[2][3] To mitigate this, you can:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent system containing a small amount of a tertiary amine, like 0.5-2% triethylamine (NEt₃).[2]
-
Use an Alternative Stationary Phase: Consider less acidic stationary phases such as neutral or basic alumina, or Florisil.[2][4]
-
Minimize Contact Time: Employ flash chromatography to reduce the time the compound spends on the column.[2][4]
Q3: I'm struggling to separate this compound from an impurity with a very similar Rf value. How can I improve separation?
A3: Separating compounds with similar polarities is challenging.[2] Here are some strategies:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes or dichloromethane.[2] Fine-tune the solvent ratio to maximize the difference in Rf values. An ideal Rf for the target compound is around 0.3-0.4.[5]
-
Use a Shallow Gradient: Employing a shallow gradient elution during column chromatography can enhance the separation of closely eluting compounds.[2][5]
-
Alternative Stationary Phases: If silica gel is ineffective, explore other stationary phases like alumina.[5]
Q4: My product is not eluting from the column. What should I do?
A4: If your product is not eluting, the solvent system is likely not polar enough.[5] You should gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Q5: After column chromatography, my yield is very low. What are the potential causes?
A5: Low yield after column chromatography can be due to several factors:
-
Improper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation and product loss.[5]
-
Product Too Soluble in Eluent: If the product's Rf is too high in the chosen solvent system, it may elute too quickly with impurities. Use a less polar solvent system.[5]
-
Decomposition on the Column: As mentioned in Q2, the acidic nature of silica can degrade the product.
-
Overloading the Column: A general rule is to use a ratio of at least 30:1 of silica gel to crude material by weight to prevent overloading and ensure good separation.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking/Tailing on TLC and Column | Strong interaction between the basic quinoline nitrogen and acidic silica gel; Overloading the sample. | Add a small amount of triethylamine (0.5-2%) to the eluent system; Ensure the sample is not too concentrated.[2] |
| Product Decomposition | Compound is sensitive to the acidic nature of silica gel. | Deactivate silica with triethylamine; Use a less acidic stationary phase like alumina or Florisil; Minimize purification time with flash chromatography.[2][3][4] |
| Poor Separation of Isomers/Closely Related Impurities | Similar polarity of compounds. | Optimize the mobile phase using TLC to achieve a target Rf of ~0.3-0.4 for the product; Use a long column with a shallow solvent gradient; Try an alternative stationary phase.[2][5] |
| Low Yield | Improper column packing; Eluent is too polar (product co-elutes with impurities); Product decomposition; Column overloading. | Ensure uniform column packing; Optimize the solvent system using TLC; Deactivate silica gel or use an alternative stationary phase; Adhere to a silica-to-sample ratio of at least 30:1.[2][5] |
| Product Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[5] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
-
Eluent Selection:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane.
-
Spot the solution on several TLC plates.
-
Develop the plates in different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to find a system that gives the desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities.[2][5]
-
-
Column Packing:
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4][5]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Fraction Analysis:
-
Solvent Removal:
Protocol 2: Purification by Recrystallization
Recrystallization is effective if there is a significant difference in solubility between the product and impurities in a particular solvent system.
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water.
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Troubleshooting Low Conversion of 2-Bromo-6-fluoroquinoline
Welcome to the technical support center for 2-Bromo-6-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in synthetic chemistry. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide direct and actionable solutions for improving reaction conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low conversion in cross-coupling reactions with this compound?
A1: Low conversion in cross-coupling reactions involving this compound can stem from several factors. The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the quinoline ring can influence the reactivity of the C-Br bond. Additionally, the nitrogen atom can coordinate with the palladium catalyst, leading to catalyst deactivation. Common issues include suboptimal reaction conditions (temperature, time), inappropriate choice of catalyst, ligand, or base, and the presence of impurities in reagents or solvents.
Q2: How does the fluorine substituent at the 6-position affect the reactivity of this compound?
A2: The fluorine atom at the 6-position is electron-withdrawing, which can impact the electronic properties of the quinoline ring system. This can make the C-Br bond at the 2-position more susceptible to oxidative addition by the palladium catalyst. However, the overall electronic and steric environment of the molecule must be considered when optimizing reaction conditions.
Q3: Can the quinoline nitrogen interfere with the catalytic cycle?
A3: Yes, the lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and stalling the reaction. The use of bulky phosphine ligands can sterically shield the palladium center and mitigate this issue.
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Problem: Low yield of the desired 2-aryl-6-fluoroquinoline.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity | Use a pre-activated Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand. For challenging couplings, consider using more active palladacycle precatalysts. |
| Inappropriate Ligand | For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective in preventing catalyst deactivation and promoting efficient oxidative addition and reductive elimination. |
| Ineffective Base | The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings. Ensure the base is finely powdered for better solubility. |
| Solvent System | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The ratio can be optimized to ensure solubility of all reaction components. Anhydrous conditions may be necessary if the boronic acid or ester is prone to decomposition. |
| Low Reaction Temperature | Gradually increase the reaction temperature, typically in the range of 80-120 °C, to overcome the activation energy barrier. |
| Protodeboronation | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous conditions, a milder base (e.g., KF), or by using more stable boronic esters (e.g., pinacol esters). |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable ligand like SPhos (6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture at 80-100 °C with stirring for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Problem: Low conversion to the desired 2-amino-6-fluoroquinoline derivative.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Poisoning | The quinoline nitrogen can inhibit the palladium catalyst. Use bulky, electron-rich phosphine ligands like Xantphos, BINAP, or DavePhos to shield the metal center.[1] |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are often required. The choice of base should be compatible with the amine coupling partner and any other functional groups present. |
| Ligand Selection | The ligand choice is crucial and often substrate-dependent. A screening of different Buchwald-Hartwig ligands may be necessary to find the optimal one for this compound and the specific amine. |
| Solvent Effects | Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used. The solubility of the amine and the base can be a critical factor. |
| Reaction Temperature | Higher temperatures (e.g., 80-120 °C) are often necessary to drive the reaction to completion, especially with less reactive amines.[1] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 6 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Add the amine (1.2 equiv.) and an anhydrous, degassed solvent such as toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Diagram: Key Steps in Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination of this compound.
Sonogashira Coupling
Problem: Low yield of the 2-alkynyl-6-fluoroquinoline product and formation of side products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst System | A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. For sensitive substrates, copper-free conditions can be employed to avoid alkyne homocoupling (Glaser coupling). |
| Base Selection | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent.[2] |
| Solvent Choice | Anhydrous solvents like THF or DMF are commonly used. The solubility of the starting materials and reagents is important for reaction efficiency. |
| Oxygen Contamination | The presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling). Ensure the reaction is performed under a strictly inert atmosphere and with degassed solvents. |
| Reaction Temperature | Reactions are often run at room temperature to moderate heat (e.g., 50-80 °C).[2] Higher temperatures can sometimes lead to side reactions. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add an anhydrous solvent such as THF or DMF.
-
Add the amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Troubleshooting Sonogashira Coupling Issues
Caption: A decision-making flowchart for troubleshooting common issues in Sonogashira coupling reactions.
Heck Reaction
Problem: Inefficient conversion to the desired 2-alkenyl-6-fluoroquinoline.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst and Ligand | Pd(OAc)₂ or Pd(PPh₃)₄ are common catalysts. For electron-rich heteroaryl bromides, phosphine-free catalyst systems or those with specific ligands might be more effective. |
| Base | A variety of organic (e.g., Et₃N) or inorganic (e.g., K₂CO₃, NaOAc) bases can be used. The choice can influence the reaction rate and selectivity. |
| Solvent | Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed. |
| Alkene Partner | Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive in the Heck reaction. |
| Regioselectivity | The regioselectivity of the alkene insertion can sometimes be an issue. This can often be controlled by the choice of ligand and reaction conditions. |
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., triethylamine, 1.5 equiv.).
-
Add the alkene (1.2-1.5 equiv.) and a suitable solvent such as DMF.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Diagram: Heck Reaction Catalytic Cycle Overview
References
Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-6-fluoroquinoline Products
Welcome to the Technical Support Center for the purification of 2-Bromo-6-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for the effective removal of residual palladium catalysts from your reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from this compound?
A1: The most prevalent methods for removing residual palladium from heterocyclic compounds like this compound include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These include activated carbon and specialized metal scavengers such as silica-based or polymer-based scavengers functionalized with thiol, amine, or thiourea groups.[1][2][3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[4][5]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[4]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[5]
Q2: How do I choose the best palladium removal method for my this compound synthesis?
A2: The optimal method depends on several factors:
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The nature of your final product: Consider the solubility and stability of this compound in various solvents.
-
The form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[6]
-
The required final purity: The acceptable level of residual palladium in your final product will dictate the necessary efficiency of the removal method.[4]
-
Process scalability: Some methods are more amenable to large-scale production than others.
A decision-making workflow can help in selecting the optimal strategy.
Q3: What are the advantages of using solid-supported scavengers?
A3: Solid-supported scavengers offer several advantages, including high selectivity for palladium, operational simplicity (they can be removed by simple filtration), and broad compatibility with various solvents.[1][3] They are highly effective at reducing palladium levels to very low parts per million (ppm).[1]
Q4: Can activated carbon be used for palladium removal from my this compound product?
A4: Yes, activated carbon is a cost-effective option for palladium removal and can be used for decolorization simultaneously.[2][7] However, it may exhibit lower selectivity compared to functionalized scavengers, potentially leading to loss of the desired product through non-specific adsorption.[4] It is often necessary to use a higher weight percentage of activated carbon compared to more selective scavengers.[8]
Q5: When is crystallization a suitable option for purification?
A5: Crystallization is a powerful purification technique that can effectively remove palladium catalysts along with other impurities, especially when the palladium species remains in the mother liquor.[4] It is particularly useful when high purity is required and can sometimes be sufficient without the need for additional scavengers.[4]
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal from this compound products and provides step-by-step solutions.
Problem 1: Inefficient Palladium Removal with Filtration
-
Symptom: High levels of palladium remain in the filtrate after passing through Celite or filter paper.
-
Possible Cause: The palladium species is soluble in the reaction mixture and not in a solid form. Filtration is only effective for heterogeneous catalysts.[6]
-
Solution:
-
Confirm the nature of the catalyst: If you started with a homogeneous catalyst, it is likely still dissolved.
-
Switch to a scavenger: Employ a solid-supported scavenger to bind the soluble palladium, which can then be removed by filtration.[1][3]
-
Consider precipitation: Try to precipitate the palladium by adding an anti-solvent before filtration.
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain above the desired limit after scavenger treatment.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection:
-
Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[9]
-
Match Scavenger to Solvent: Use a scavenger compatible with your reaction solvent.[1]
-
Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, thiourea, amine-functionalized) to identify the most effective one for your specific system.[10]
-
-
Insufficient Scavenger Loading or Reaction Time:
-
Increase Scavenger Amount: It is recommended to start with at least 4 equivalents of the scavenger relative to the amount of palladium.[3]
-
Extend Reaction Time: Allow for sufficient time for the scavenger to bind the palladium. This can range from a few hours to overnight, and gentle heating (e.g., 40-60 °C) can sometimes improve efficiency.[11]
-
-
Problem 3: Product Loss During Purification
-
Symptom: Significant decrease in the yield of this compound after palladium removal.
-
Possible Causes & Solutions:
-
Product Binding to the Scavenger/Activated Carbon:
-
Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[11]
-
Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.
-
Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.
-
-
Product Co-precipitation: If using a precipitation method, your product might be co-precipitating with the palladium. Adjust the solvent system to improve the solubility of your product.
-
Data Presentation
The following tables summarize the efficiency of different palladium removal methods as reported in various studies. While not specific to this compound, this data provides a useful comparison of the effectiveness of different approaches.
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| SiliaMetS Thiol | 1300 | 2 | >99% | [12] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | >99% | [1] |
| Activated Carbon (Darco) | 2400 | > 16 | <99% | [1] |
| QuadraSil TA | 1000 | < 10 | >99% | [13] |
| QuadraSil MTU | 1000 | < 10 | >99% | [13] |
| QuadraSil AP | 1000 | < 10 | >99% | [13] |
| MP-TMT | 330 | 7 | ~98% | [4] |
Table 2: Effect of Recrystallization on Palladium Removal
| Scale (kg) | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| 40.05 | 130–1916 | 182 | [4] |
| 42.45 | 1755–1916 | 75 | [4] |
| 60.76 | 75–182 | 131 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product containing residual palladium in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF, or DCM).[14]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, QuadraSil MP). A typical starting point is 4-5 equivalents relative to the initial amount of palladium catalyst used.[3][15]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[11][16]
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[11]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[11]
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified this compound.
-
Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS or ICP-OES.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent.[17]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[17]
-
Stirring: Stir the suspension at room temperature for 1-2 hours.[17]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[17]
-
Washing: Wash the Celite/carbon cake with fresh solvent.[17]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Troubleshooting logic for inefficient palladium removal.
References
- 1. silicycle.com [silicycle.com]
- 2. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. biotage.com [biotage.com]
- 9. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. benchchem.com [benchchem.com]
- 12. silicycle.com [silicycle.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. sopachem.com [sopachem.com]
- 16. biotage.com [biotage.com]
- 17. benchchem.com [benchchem.com]
Preventing debromination of 2-Bromo-6-fluoroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoroquinoline. The information is designed to help you anticipate and resolve common issues, particularly the unwanted debromination of the molecule during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a halogenated quinoline derivative.[1][2][3] It serves as a versatile building block in medicinal chemistry and materials science.[4] The bromine atom at the 2-position provides a reactive site for various cross-coupling reactions, enabling the synthesis of more complex molecules. The fluorine atom at the 6-position can enhance metabolic stability and modulate the electronic properties of the quinoline ring system.[1] It is often used in the development of novel therapeutic agents, including antimicrobial, antimalarial, and anticancer drugs, as well as in the creation of materials for Organic Light-Emitting Diodes (OLEDs).[4]
Q2: What is debromination and why is it a concern with this compound?
A2: Debromination is a chemical reaction that results in the cleavage of the carbon-bromine bond, replacing the bromine atom with a hydrogen atom.[5] This is a common side reaction for aryl bromides and can be a significant issue when working with this compound, as it leads to the formation of 6-fluoroquinoline as an impurity. This reduces the yield of the desired product and complicates purification. The C-Br bond dissociation energy is lower than that of C-Cl and C-F bonds, making it more susceptible to cleavage under certain reaction conditions.[5]
Q3: What are the common causes of debromination of aryl halides?
A3: Several factors can promote the debromination of aryl halides like this compound:
-
Catalytic Hydrogenation: Palladium-on-carbon (Pd/C) with a hydrogen source is a classic method for dehalogenation and can easily remove the bromine atom.[6][7]
-
Hydride Reductants: The presence of hydride sources, such as sodium borohydride (NaBH₄), can lead to reductive debromination, especially in the presence of a palladium catalyst.[8]
-
Strong Bases and High Temperatures: Certain strong bases, especially at elevated temperatures, can induce debromination, potentially through an elimination-addition mechanism involving a "hetaryne" intermediate.[9]
-
Photocatalysis: Visible light in combination with a photoredox catalyst can mediate the reductive debromination of aryl bromides.[10]
-
Certain Palladium Catalysts/Ligands: While essential for cross-coupling, some palladium catalyst systems can also facilitate a competing debromination pathway. This is often observed as a side reaction in Suzuki-Miyaura, Heck, and Sonogashira couplings.
Q4: Can the electronic properties of this compound influence its susceptibility to debromination?
A4: Yes. The quinoline ring system has specific electronic properties. The nitrogen atom is electron-withdrawing, which can influence the reactivity of the C-Br bond. The fluorine atom at the 6-position is also strongly electron-withdrawing. These electronic factors can affect the stability of intermediates in both the desired cross-coupling reaction and the undesired debromination side reaction.
Troubleshooting Guide: Preventing Debromination
This guide is intended to help you diagnose and solve issues with unwanted debromination during reactions with this compound.
Issue: Low yield of desired product and presence of 6-fluoroquinoline impurity.
This is a classic sign that debromination is occurring as a significant side reaction. The following workflow can help you troubleshoot the problem.
Caption: Troubleshooting workflow for preventing the debromination of this compound.
Data Summary and Experimental Protocols
For researchers encountering debromination, particularly in the context of palladium-catalyzed cross-coupling reactions, the following table summarizes key parameters to consider for optimization.
| Parameter | Standard Condition (Prone to Debromination) | Recommended Modification to Prevent Debromination | Rationale |
| Palladium Catalyst | Pd(OAc)₂ or PdCl₂ with simple phosphine ligands (e.g., PPh₃) | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a suitable Pd source (e.g., Pd₂(dba)₃).[11] | Bulky ligands can stabilize the palladium center, promote the desired cross-coupling pathway, and suppress side reactions like debromination.[11] |
| Base | Strong bases (e.g., NaOtBu, LiHMDS) or hydride-containing bases. | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[11] | Strong bases can promote decomposition pathways. Weaker bases are often sufficient for cross-coupling and minimize side reactions. |
| Solvent | Protic solvents like isopropanol or methanol in certain cases. | Aprotic solvents such as dioxane, toluene, or DMF, often with a small amount of water. | The choice of solvent can influence the stability of intermediates and the solubility of the base. Aprotic solvents are generally preferred for many cross-coupling reactions. |
| Temperature | High temperatures (>100-120 °C) | Lower temperatures (e.g., 80-100 °C) | Higher temperatures can increase the rate of debromination. It is often beneficial to find the lowest temperature at which the desired reaction proceeds at a reasonable rate.[11] |
| Additives | Presence of unintentional reducing agents. | Strict exclusion of hydride sources (e.g., NaBH₄, DIBAL-H). | Hydride sources are known to cause reductive dehalogenation of aryl halides, especially in the presence of palladium catalysts.[8] |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for coupling this compound with a boronic acid or boronate ester, designed to minimize the risk of debromination.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the anhydrous solvent under an inert atmosphere to form the pre-catalyst.
-
Add the pre-catalyst solution to the reaction vessel, followed by the remaining solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: This is a general guideline. The optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific boronic acid being used and should be determined empirically. Screening different combinations is often necessary to achieve the best results.[11]
References
- 1. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. nbinno.com [nbinno.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 2-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Bromo-6-fluoroquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the scale-up of chemical reactions involving this versatile building block.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation. However, scaling up this reaction with this compound can present challenges such as incomplete conversion, byproduct formation, and catalyst deactivation.
Issue: Low or Inconsistent Yields
| Possible Cause | Troubleshooting Recommendation |
| Insufficient Catalyst Activity | Ensure the palladium catalyst is fresh and handled under an inert atmosphere to prevent deactivation. For less reactive boronic acids, consider switching to a more active pre-catalyst or a ligand that promotes oxidative addition, such as a bulky biarylphosphine ligand (e.g., SPhos, XPhos). |
| Poor Reagent Purity | Use high-purity this compound and boronic acid. Impurities can poison the catalyst. Ensure the boronic acid has not degraded during storage; consider using a boronic ester for improved stability. |
| Suboptimal Base Selection | The choice of base is critical. While potassium carbonate (K₂CO₃) is common, for challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective. The base should be finely powdered for better solubility and reactivity. |
| Inefficient Mass Transfer | On a larger scale, mixing can become less efficient. Ensure vigorous stirring to maintain a homogeneous reaction mixture. Consider the use of a phase-transfer catalyst if dealing with a biphasic system. |
| Incorrect Solvent System | Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are typically used. The water helps to dissolve the base. Ensure solvents are adequately degassed to prevent catalyst oxidation. |
Issue: Formation of Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Debromination of Starting Material | Reductive dehalogenation of this compound. | This can be promoted by certain ligands or impurities. Screen different palladium ligands. Ensure the purity of all reaction components. |
| Protodeborylation of Boronic Acid | Hydrolysis of the boronic acid, especially at elevated temperatures. | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Consider using a more stable boronic ester derivative. Minimize reaction time at high temperatures. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. When scaling up with this compound, issues such as catalyst inhibition, incomplete reaction, and difficult purification can arise.
Issue: Incomplete Conversion
| Possible Cause | Troubleshooting Recommendation | | :--- | :--- | :--- | | Catalyst Inhibition | The nitrogen atom in the quinoline ring can coordinate to the palladium center, inhibiting its catalytic activity. | Use a higher catalyst loading (e.g., 1-3 mol %). Employ bulky, electron-rich phosphine ligands (e.g., Josiphos-type ligands) that can favor the desired catalytic cycle over catalyst inhibition. | | Sterically Hindered Amine | Large amines may react slower. | Increase the reaction temperature and/or reaction time. Screen different catalyst/ligand combinations to find a more active system for the specific amine. | | Base Incompatibility | The chosen base may not be strong enough to deprotonate the amine effectively or may be sterically hindered. | For primary and secondary aliphatic amines, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. For less basic anilines, a weaker base like cesium carbonate might be sufficient. |
Issue: Byproduct Formation and Purification Challenges
| Problem | Possible Cause | Solution |
| Formation of Di-arylated Amine | If using a primary amine, double arylation can occur. | Use a slight excess of the amine to favor mono-arylation. Carefully control the stoichiometry of the reagents. |
| Residual Palladium in Product | Inefficient removal of the palladium catalyst after the reaction. | Employ a post-reaction workup with a palladium scavenger (e.g., silica-bound thiol). Optimize the purification method, which may include column chromatography, recrystallization, or an acid/base workup to remove the metal. |
| Emulsion Formation During Workup | The product and byproducts may act as surfactants. | Add a small amount of a different organic solvent to break the emulsion. Use brine washes to help separate the layers. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound on a larger scale?
A1: this compound is a halogenated aromatic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS).
Q2: How can I monitor the progress of my scale-up reaction effectively?
A2: For both Suzuki-Miyaura and Buchwald-Hartwig reactions, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring reaction progress. When scaling up, it is crucial to take representative samples from the reaction mixture to get an accurate assessment of the conversion.
Q3: Are there any specific considerations for the workup and purification of products derived from this compound at a larger scale?
A3: At a larger scale, direct purification by column chromatography can be impractical. Consider developing a robust crystallization or precipitation method for product isolation. An acid-base workup can also be effective for purifying basic products by extracting them into an acidic aqueous phase, washing away neutral organic impurities, and then basifying the aqueous layer to precipitate the purified product.
Q4: Can microwave-assisted heating be used for the scale-up of these reactions?
A4: While microwave reactors are excellent for rapid optimization at a small scale, their application for large-scale production is limited. However, the optimized conditions (temperature, time) identified through small-scale microwave experiments can often be translated to conventional heating methods for pilot-plant scale reactions, though some re-optimization may be necessary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
-
Procedure:
-
To an appropriately sized reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reagents:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq)
-
Ligand (e.g., XPhos, 0.02 eq)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product as required.
-
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low yields in Buchwald-Hartwig amination.
Validation & Comparative
Comparative Reactivity of Bromo-Fluoroquinoline Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various positional isomers of bromo-fluoroquinoline in two of the most pivotal cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the relative reactivity of these isomers is crucial for efficient synthesis design, optimization of reaction conditions, and the strategic construction of complex molecular architectures in drug discovery and materials science.
The reactivity of a C-Br bond on the quinoline scaffold is dictated by a combination of electronic and steric factors, which are significantly influenced by the position of the bromine atom and the electron-withdrawing fluorine substituent. While direct, side-by-side quantitative comparisons under identical conditions are scarce in the literature, this guide synthesizes established principles and data from analogous systems to provide a robust framework for predicting and understanding these reactivity trends.
I. Qualitative Reactivity Comparison
The position of the bromine atom on the fluoroquinoline ring dramatically impacts its susceptibility to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The general trend in reactivity is governed by the electronic activation of the C-Br bond and the steric hindrance around it.
Key Factors Influencing Reactivity:
-
Electronic Effects: The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom renders the heterocyclic ring electron-deficient. This generally increases the reactivity of the C-Br bond towards oxidative addition. The effect is most pronounced at positions electronically coupled to the nitrogen atom (e.g., 2- and 4-positions).
-
Steric Hindrance: Bulky groups adjacent to the bromine atom can impede the approach of the palladium catalyst, thereby slowing down the reaction rate. This is particularly relevant for positions ortho to the fused benzene ring or other substituents.
Predicted Reactivity Order in Palladium-Catalyzed Cross-Coupling:
A qualitative assessment of the reactivity of various bromo-6-fluoroquinoline isomers is presented below. This predicted order is based on established principles of organic chemistry.
| Isomer Position | Predicted Reactivity | Rationale |
| 2-Bromo | High | The C2 position is highly activated due to the strong electron-withdrawing effect of the adjacent nitrogen atom, facilitating oxidative addition. |
| 4-Bromo | High | Similar to the 2-position, the 4-position is electronically activated by the nitrogen atom. |
| 3-Bromo | Moderate | The C3 position is less electronically activated by the nitrogen atom compared to the 2- and 4-positions. |
| 8-Bromo | Moderate to Low | While on the carbocyclic ring, the C8 position experiences significant steric hindrance from the peri-position (C1 of the pyridine ring), which can impede catalyst approach.[1] |
| 5-Bromo | Moderate | The C5 position is on the carbocyclic ring and is less sterically hindered than the C8 position. |
| 7-Bromo | Moderate | The C7 position is also on the carbocyclic ring and is generally considered to have intermediate reactivity. |
II. Quantitative Data from Representative Reactions
The following tables summarize quantitative data from the literature for Suzuki-Miyaura and Buchwald-Hartwig reactions of various bromoquinoline isomers. It is important to note that these data are not from a single, direct comparative study, and reaction conditions vary. However, they provide valuable insights into the yields that can be expected for different isomers.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromoquinoline Isomers
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | High (not specified) | [2] |
| 6-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | Good to Excellent | [3] |
| 8-Bromo-6-methylquinolin-2(1H)-one | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-120 | Moderate to Good | [1] |
| 5,7-Dibromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 70 (mono-arylation) | BenchChem |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 85 | [4] |
The yields are as reported in the cited literature and may vary based on the specific arylboronic acid used.
Table 2: Representative Buchwald-Hartwig Amination Reactions of Bromoquinoline Isomers
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | Various amines | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 80-120 | High | [2] |
| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 60-85 | [5] |
| 6-Bromoquinoline | Primary/Secondary amines | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 90-110 | Good to Excellent | BenchChem |
| 8-bromo-6-methylquinolin-2(1H)-one | Primary/Secondary amines | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-120 | Moderate to Good | [1] |
The yields are as reported in the cited literature and are dependent on the specific amine coupling partner.
III. Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of a generic bromo-fluoroquinoline isomer. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Bromo-fluoroquinoline isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-fluoroquinoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Bromo-fluoroquinoline isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 4-8 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the bromo-fluoroquinoline and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
IV. Mandatory Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Suzuki Coupling of Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization of this heterocyclic system via cross-coupling reactions is a cornerstone of modern drug discovery. Among these, the palladium-catalyzed Suzuki-Miyaura coupling offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the quinoline ring.
This guide provides a comparative analysis of the reactivity of various bromoquinoline isomers in the Suzuki coupling reaction. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to assist researchers in selecting optimal conditions and predicting reactivity trends for the synthesis of novel quinoline-based molecules.
Performance Comparison of Bromoquinoline Isomers
The position of the bromine atom on the quinoline ring significantly influences its reactivity in the Suzuki coupling. This is due to a combination of electronic and steric effects imparted by the nitrogen atom and the fused benzene ring. While a definitive side-by-side comparison under identical conditions for all isomers is not extensively documented, the following tables summarize representative experimental data from various sources to provide a comparative overview.
General Reactivity Trend: The reactivity of bromoquinolines in Suzuki coupling generally follows the order of C-Br bond dissociation energy, which is influenced by the electronic environment of the carbon atom. Positions activated by the electron-withdrawing nitrogen atom, such as the 2- and 4-positions, are often more reactive. However, steric hindrance can also play a significant role.
Table 1: Suzuki Coupling of Bromoquinolines with Phenylboronic Acid
| Bromoquinoline Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | ~75-85 | [1] |
| 3-Bromoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~80-90 | [2] |
| 4-Bromoquinoline | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | 12 | ~85-95 | [3] |
| 5-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~80 | [4] |
| 6-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85-95 | [5] |
| 7-Bromoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 16 | ~90 | N/A |
| 8-Bromoquinoline | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~85 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible synthesis of arylquinolines via Suzuki coupling. Below are representative experimental protocols for the coupling of different bromoquinoline isomers with an arylboronic acid.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol is adapted from established procedures for the coupling of heteroaryl bromides.[2]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylquinoline.
Protocol 2: Optimized Conditions for the Suzuki Coupling of 6-Bromoquinoline
This protocol utilizes a common catalyst system for the coupling of bromoquinolines.[5]
Materials:
-
6-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
2 M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
Procedure:
-
In a reaction vessel, combine 6-bromoquinoline, the arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol, followed by the sodium carbonate solution.
-
Thoroughly degas the reaction mixture by purging with argon or nitrogen for at least 15 minutes.
-
Heat the mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The resulting crude product can be purified by flash chromatography.
Mechanistic Insights and Workflow
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
The general workflow for performing a Suzuki coupling reaction with bromoquinolines involves careful preparation of reagents, setting up the reaction under inert conditions, monitoring its progress, and finally, purification of the product.
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the arylation of bromoquinolines, providing access to a wide array of derivatives for drug discovery and materials science. The reactivity of the bromoquinoline isomer is a critical factor to consider, with the position of the bromine atom influencing the optimal reaction conditions. This guide provides a comparative overview and practical protocols to aid researchers in the efficient synthesis of these valuable compounds. Further optimization may be required for specific substrates and desired outcomes.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
2-Bromo-6-fluoroquinoline: A Comparative Guide to a Versatile Building Block for High-Performance OLEDs
For researchers and scientists in materials science and drug development, the quest for novel molecular building blocks is paramount to advancing organic light-emitting diode (OLED) technology. Among the diverse heterocyclic scaffolds, 2-Bromo-6-fluoroquinoline has emerged as a particularly versatile and promising platform for the synthesis of next-generation OLED materials. Its unique electronic and reactive properties, stemming from the precise placement of bromine and fluorine atoms on the quinoline core, offer a powerful tool for tuning the performance of emissive and charge-transporting materials.
This guide provides a comprehensive comparison of this compound with other established building blocks used in OLEDs. By examining experimental data and outlining detailed protocols, we aim to equip researchers with the knowledge to leverage this compound in the design of more efficient and stable OLED devices.
The Strategic Advantage of this compound in OLED Material Synthesis
The quinoline moiety itself is a well-known electron-deficient system, making it inherently suitable for electron-transporting materials (ETMs) and as a component in host materials for phosphorescent and fluorescent emitters.[1] The introduction of halogen atoms at specific positions on the quinoline ring, as in this compound, provides several key advantages:
-
Reactive Handle for Functionalization: The bromine atom at the 2-position serves as a versatile reactive site. It readily participates in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the straightforward introduction of a wide range of functional groups, including aryl, heteroaryl, and carbazolyl moieties, enabling the synthesis of a diverse library of materials with tailored properties.[2]
-
Tuning of Electronic Properties: The strongly electron-withdrawing fluorine atom at the 6-position significantly influences the electronic properties of the molecule. It can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for efficient electron injection from the cathode. The strategic placement of halogens is a known method to modulate the HOMO-LUMO energy gap and, consequently, the emission color and quantum yield of the final material.[1]
-
Enhanced Stability: Fluorine substitution can also enhance the thermal and morphological stability of organic materials, a critical factor for the long-term operational lifetime of OLED devices.
Comparative Performance Analysis
While direct head-to-head comparative studies of materials derived from this compound against a wide range of other building blocks are still emerging in the literature, we can draw valuable comparisons by examining the performance of different classes of OLED materials. The following tables summarize key performance metrics for OLEDs fabricated using various building blocks, providing a benchmark against which future materials derived from this compound can be evaluated.
Table 1: Performance of OLEDs with Quinoline-Based Materials
| Building Block/Material | Role in OLED | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Emission Peak (nm) | Turn-on Voltage (V) | Reference |
| (E)-2-[(2,3,4,5-tetrafluorophenyl) ethenyl]-8-hydroxyquinolate zinc | Emitter | 7,123 | 2.26 | 575 (Yellow) | - | [1] |
| (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc | Emitter | 9,143 | 2.60 | 607 (Yellow) | - | [1] |
| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Emitter & ETM | - | - | 425 (Blue) | 2.8 |
Data for DMeOBQ is from a study focused on its synthesis and electroluminescent properties, detailed performance metrics were not fully reported.
Table 2: Performance of OLEDs with Other Common Building Blocks
| Building Block Class | Example Material | Role in OLED | Max. EQE (%) | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Emission Color | Reference |
| Carbazole | p-CbzBiz | Host | 21.8 | - | - | Green (Phosphorescent) | |
| Iridium Complex | (dfdmappy)₂Ir(phim) | Emitter | 28.0 | - | - | Blue (Phosphorescent) | |
| Hole Transport Material | TAPC | HTL | ~21.6 | ~6,220 | ~55.7 | - | |
| Hole Transport Material | NPB | HTL | - | ~7,600 | ~5.5 | - |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis of novel materials and the fabrication of high-performance OLED devices. Below are representative protocols for the synthesis of a functionalized quinoline derivative and the subsequent fabrication of a multi-layer OLED.
Synthesis of 2-Aryl-6-fluoroquinolines (General Protocol)
A general synthetic route to 2-aryl-6-fluoroquinolines involves a Suzuki coupling reaction.
Workflow for Suzuki Coupling
Caption: General workflow for the synthesis of 2-Aryl-6-fluoroquinolines via Suzuki coupling.
Procedure:
-
To a degassed mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a solvent mixture of toluene, ethanol, and water is added a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
The reaction mixture is heated to reflux and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-fluoroquinoline derivative.
Fabrication of a Multilayer OLED Device
The following protocol describes a general procedure for the fabrication of a small-molecule OLED device by thermal evaporation.
OLED Fabrication Workflow
Caption: Step-by-step workflow for the fabrication of a multilayer OLED device.
Procedure:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO for efficient hole injection.
-
Hole-Transporting Layer (HTL) Deposition: The substrate is transferred to a high-vacuum thermal evaporation chamber. A layer of a hole-transporting material, such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is deposited onto the ITO surface.
-
Emissive Layer (EML) Deposition: The host material and the emissive dopant (which could be a derivative of this compound) are co-evaporated from separate sources onto the HTL. The doping concentration is precisely controlled by monitoring the deposition rates.
-
Electron-Transporting Layer (ETL) Deposition: An electron-transporting material, such as tris(8-hydroxyquinolinato)aluminum (Alq₃) or a novel material synthesized from a quinoline derivative, is deposited on the EML.
-
Electron-Injection Layer (EIL) and Cathode Deposition: A thin layer of an electron-injection material like lithium fluoride (LiF) is deposited, followed by the deposition of a metal cathode, typically aluminum (Al), through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Future Outlook
This compound stands out as a highly promising and versatile building block for the development of advanced OLED materials. Its inherent electronic properties, coupled with the ability to undergo a wide range of chemical modifications, provide a clear pathway for the rational design of novel emitters, hosts, and transport materials. Future research should focus on synthesizing and characterizing a broader range of materials derived from this scaffold and conducting systematic comparative studies to fully elucidate their potential in enhancing the efficiency, color purity, and operational stability of OLED devices. The data presented in this guide serves as a valuable baseline for such future investigations, paving the way for the next generation of OLED displays and lighting.
References
Comparative Efficacy of 2-Bromo-6-fluoroquinoline Derivatives as Antimicrobial Agents
A new frontier in the battle against microbial resistance, 2-Bromo-6-fluoroquinoline derivatives are emerging as a promising class of antimicrobial compounds. This guide provides a comparative analysis of their efficacy, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
The core structure of these derivatives builds upon the well-established quinoline and fluoroquinolone scaffolds, which have long been mainstays in antimicrobial therapy. The strategic placement of a bromine atom at the 2-position and a fluorine atom at the 6-position of the quinoline ring is hypothesized to enhance antimicrobial activity and overcome existing resistance mechanisms. This guide will delve into the available data on these specific derivatives, compare their performance against established antimicrobial agents, and provide detailed experimental methodologies for the cited studies.
Mechanism of Action: Targeting Bacterial DNA Replication
Like other fluoroquinolone antibiotics, this compound derivatives are believed to exert their antimicrobial effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription. By forming a stable complex with these enzymes and bacterial DNA, the quinolone derivatives introduce double-strand breaks in the DNA, ultimately leading to bacterial cell death. The specific substitutions on the this compound core can influence the potency and spectrum of activity against different bacterial species.
Comparative Antimicrobial Activity
While research specifically focused on this compound derivatives is still emerging, preliminary studies on related bromo-substituted quinolines and fluoroquinolones provide valuable insights into their potential. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a panel of clinically relevant bacteria. MIC is a key indicator of antimicrobial potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Antibacterial Activity of Bromo-Substituted Quinolone Derivatives Against Gram-Positive Bacteria
| Compound/Alternative | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) |
| 2-(4-Bromophenyl)-quinoline-4-carbohydrazide derivative (Compound 6b) | 38.64 (as µM)[1] | Data not available |
| Ciprofloxacin | 3.80 (IC50 as µM)[1] | Data not available |
| Vancomycin | >64[2] | Data not available |
Table 2: In Vitro Antibacterial Activity of Bromo-Substituted Quinolone Derivatives Against Gram-Negative Bacteria
| Compound/Alternative | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| Ciprofloxacin | Data not available | Data not available |
Note: Direct comparative data for this compound derivatives is limited. The data presented is for structurally related compounds to provide a preliminary assessment.
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following section details the methodologies commonly employed in the evaluation of novel antimicrobial agents like this compound derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.[3]
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for non-fastidious bacteria.[3]
-
Antimicrobial Agent: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth.
-
Bacterial Inoculum: A standardized suspension of the test bacteria, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL), is prepared.[3] This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
2. Assay Procedure:
-
A 96-well microtiter plate is used.
-
Serial two-fold dilutions of the antimicrobial agent are prepared directly in the wells of the plate with the broth.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (broth and bacteria, no drug) and a sterility control (broth only).
-
The plate is incubated at 35-37°C for 16-20 hours.[4]
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[3]
Visualizing the Path Forward
To better understand the workflow of antimicrobial drug discovery and the mechanism of action, the following diagrams are provided.
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ibg.kit.edu [ibg.kit.edu]
Navigating the Structure-Activity Landscape of 2-Bromo-6-fluoroquinoline Analogs: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-Bromo-6-fluoroquinoline analogs, a scaffold of growing interest in medicinal chemistry. By examining the impact of various substitutions on their anticancer and antibacterial properties, we aim to furnish a valuable resource for the rational design of novel therapeutic agents.
The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous approved drugs. The strategic introduction of a bromine atom at the 2-position and a fluorine atom at the 6-position of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting analogs. While comprehensive structure-activity relationship (SAR) studies specifically focused on the this compound framework are emerging, valuable insights can be gleaned from the broader family of quinoline and fluoroquinolone derivatives.
Comparative Analysis of Anticancer Activity
Recent research into quinoline-based compounds has highlighted their potential as anticancer agents, often through the inhibition of critical cellular targets like topoisomerase II. Although a specific SAR table for a series of this compound analogs is not yet extensively documented in publicly available literature, we can infer potential trends from related fluoroquinolone structures that have been evaluated for their antiproliferative activity.
For instance, studies on ciprofloxacin derivatives have shown that modifications at the C-7 position can significantly impact cytotoxicity. It is plausible that introducing various substituents at available positions on the this compound scaffold would similarly influence anticancer potency. Future studies systematically exploring these modifications are crucial to delineate a clear SAR for this specific analog class.
Comparative Analysis of Antibacterial Activity
The fluoroquinolone class of antibiotics, characterized by a fluorine atom at the C-6 position, are renowned for their broad-spectrum antibacterial activity. The presence of the 6-fluoro substituent in the this compound scaffold suggests a potential for antibacterial efficacy. The nature of the substituent at the 2-position is known to be critical for the biological activity of quinolones. While many modifications at the C-2 position have been found to be unfavorable for antibacterial action, certain substitutions can lead to potent compounds.
SAR studies of various fluoroquinolones have established that the substituent at the C-7 position plays a crucial role in determining the spectrum and potency of antibacterial activity. It is therefore anticipated that the introduction of different amine-containing heterocycles at a suitable position on the this compound core could yield compounds with significant antibacterial properties.
Key Structure-Activity Relationship Insights
Based on the analysis of related quinoline and fluoroquinolone analogs, several key principles can be hypothesized for the SAR of this compound derivatives:
-
Role of the 2-Bromo Substituent: The bromine atom at the C-2 position can influence the molecule's electronic properties and its ability to form halogen bonds with biological targets. Its impact on activity will be highly dependent on the nature of the target protein.
-
Significance of the 6-Fluoro Group: The fluorine atom at the C-6 position is a well-established contributor to the antibacterial activity of fluoroquinolones and can also enhance the anticancer properties of certain quinoline derivatives by improving metabolic stability and target binding.[1][2]
-
Impact of Further Substitutions: The introduction of various functional groups at other positions of the quinoline ring is expected to be a key determinant of biological activity and selectivity. For anticancer agents, modifications are often explored to enhance interactions with specific enzymes or receptors. For antibacterial agents, substitutions that improve penetration into bacterial cells and interaction with DNA gyrase or topoisomerase IV are critical.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, detailed experimental methodologies for the synthesis and biological evaluation of quinoline analogs are essential.
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves multi-step reaction sequences. A common starting material could be a suitably substituted aniline which undergoes cyclization to form the quinoline core, followed by bromination and subsequent modifications.
Example Synthetic Step: Suzuki Coupling for C-2 Arylation
A common strategy to introduce diversity at the 2-position of a bromo-substituted quinoline is the Suzuki coupling reaction.
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for a specified period (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Research Workflow
To provide a clear overview of the process involved in a typical structure-activity relationship study of novel chemical entities, the following workflow diagram is presented.
Caption: Experimental workflow for a typical structure-activity relationship study.
References
A Comparative Guide to 2-Bromo-6-fluoroquinoline and Alternative Intermediates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel molecules. 2-Bromo-6-fluoroquinoline serves as a versatile scaffold, offering a reactive handle for the introduction of diverse functionalities. This guide provides an objective comparison of this compound with other halogenated quinoline intermediates, focusing on their performance in key cross-coupling reactions, supported by established chemical principles and available experimental data.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The utility of this compound as a synthetic intermediate is largely defined by its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1]
The reactivity of the halogen at the 2-position of the quinoline ring is a critical determinant of the reaction efficiency. The generally accepted trend for the reactivity of aryl halides in these catalytic cycles follows the order of bond dissociation energy: I > Br > Cl > F.[2] This implies that an iodo-substituted quinoline will typically react faster and under milder conditions than its bromo- and chloro-analogues.
Table 1: Comparative Reactivity of 2-Halo-6-fluoroquinolines in Suzuki-Miyaura and Buchwald-Hartwig Reactions
| Intermediate | Halogen | Relative Reactivity in Oxidative Addition | Expected Reaction Conditions | Anticipated Yields |
| 2-Iodo-6-fluoroquinoline | Iodine | Highest | Milder (e.g., lower temperature, shorter time) | Generally High |
| This compound | Bromine | Intermediate | Moderate | Good to High |
| 2-Chloro-6-fluoroquinoline | Chlorine | Lowest | Harsher (e.g., higher temperature, longer time, more active catalyst) | Variable, often lower than bromo- and iodo-analogues |
This table is based on established principles of aryl halide reactivity in palladium-catalyzed cross-coupling reactions. Actual yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful application of these intermediates. Below are generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound and its analogues.
Suzuki-Miyaura Coupling: General Protocol
This protocol is a generalized procedure based on established methodologies for the Suzuki-Miyaura coupling of aryl halides.[5][6]
Materials:
-
2-Halo-6-fluoroquinoline (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
To an oven-dried flask, add the 2-halo-6-fluoroquinoline, boronic acid, and base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Buchwald-Hartwig Amination: General Protocol
This protocol is a generalized procedure based on established methodologies for the Buchwald-Hartwig amination of aryl halides.[7][8]
Materials:
-
2-Halo-6-fluoroquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the 2-halo-6-fluoroquinoline and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizing Reaction Workflows and Biological Pathways
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Biological Relevance of Fluoroquinolones
Derivatives of this compound are often investigated for their potential as fluoroquinolone antibiotics. Fluoroquinolones exert their antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[][10] This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death. Some fluoroquinolones have also been shown to possess immunomodulatory effects, influencing host inflammatory responses.
Signaling Pathway of Fluoroquinolone Antibacterial Action
Conclusion
This compound stands as a valuable and versatile intermediate in synthetic chemistry, offering a good balance of reactivity and stability for use in palladium-catalyzed cross-coupling reactions. While iodo-substituted analogues may offer faster reaction kinetics, this compound often provides a more cost-effective and readily available option that delivers good to high yields under optimized conditions. In contrast, chloro-substituted quinolines generally require more forcing conditions and specialized catalyst systems. The choice of intermediate will ultimately depend on the specific synthetic goals, economic considerations, and the desired reactivity profile for the intended application in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 2-Bromo-6-fluoroquinoline Derivatives in Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds, quinoline and its derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative biological evaluation of compounds derived from the versatile building block, 2-Bromo-6-fluoroquinoline, with a focus on their anticancer and antimicrobial potential. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to serve as a valuable resource for the scientific community.
Derivatives of the this compound scaffold are gaining increasing attention for their potential as potent therapeutic agents. The presence of the fluorine atom at the 6-position and the bromine atom at the 2-position provides a unique electronic environment and a reactive handle for synthetic modifications, allowing for the generation of diverse compound libraries with a range of biological activities.
Anticancer Activity: Targeting Key Cellular Processes
Several studies have highlighted the potential of quinoline derivatives as effective anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and cell division.[1][2][3] By targeting this enzyme, these derivatives can induce cell cycle arrest and trigger apoptosis in cancer cells.
Comparative Anticancer Potency
The following table summarizes the in vitro cytotoxic activity of a series of novel fluoroquinolone analogs, which share structural similarities with derivatives of this compound, against various human cancer cell lines. The data is presented as the concentration required to inhibit 50% of cell growth (GI50).
| Compound | Mean GI50 (µM) | Most Sensitive Cell Line | GI50 on Sensitive Cell Line (µM) | Reference |
| (IIIf) | 1.78 | MDA-MB-468 (Breast) | 0.41 | [1] |
| (VIb) | 1.45 | MCF-7 (Breast) | 0.42 | [1] |
| Ciprofloxacin Derivative 6 | Not Reported | T-24 (Bladder) | More potent than Doxorubicin | [2] |
| Ciprofloxacin Derivative 8a | Not Reported | T-24 (Bladder) | More potent than Doxorubicin | [2] |
Note: The compounds listed are derivatives of existing fluoroquinolone drugs, which serve as a proxy for the potential activity of novel compounds synthesized from this compound.
The data indicates that structural modifications to the quinoline core can lead to compounds with potent, sub-micromolar activity against specific cancer cell lines.[1]
Antimicrobial Activity: A Renewed Front against Drug Resistance
The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents. Quinolone derivatives have a long-standing history as effective antibacterial drugs, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[4]
Comparative Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of novel quinoline derivatives against various bacterial strains.
| Compound | Bacillus cereus MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| Derivative 2 | 6.25 | 12.5 | 25 | 50 | [4] |
| Derivative 6 | 3.12 | 6.25 | 12.5 | 25 | [4] |
These findings demonstrate that novel quinoline derivatives can exhibit excellent antibacterial activity, with some compounds showing high potency against both Gram-positive and Gram-negative bacteria.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited.
Anticancer Activity Evaluation: MTT Assay
The antiproliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: A standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the cellular processes affected by these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Proposed mechanism of anticancer activity via Topoisomerase II inhibition by this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield of Fluorophores Derived from 2-Bromo-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yields of various hypothetical, yet synthetically accessible, fluorophores derived from the versatile building block, 2-Bromo-6-fluoroquinoline. The strategic introduction of different substituents at the 2-position via common cross-coupling reactions allows for the fine-tuning of the photophysical properties of the resulting molecules. This document presents a summary of these potential fluorophores, their anticipated quantum yields based on structurally analogous compounds found in the literature, and detailed experimental protocols for their synthesis and characterization.
Data Presentation: Quantum Yield Comparison
The following table summarizes the predicted quantum yields (Φ) of a series of 2-substituted 6-fluoroquinolines. These values are extrapolated from published data on structurally similar quinoline and quinazoline derivatives and are intended to illustrate the influence of the substituent on the fluorescence efficiency. The proposed synthetic route for each class of compounds is also indicated.
| Derivative Class | Proposed Substituent at 2-Position | Proposed Synthetic Route | Solvent | Predicted Quantum Yield (Φ) |
| 2-Aryl-6-fluoroquinolines | Phenyl | Suzuki Coupling | Cyclohexane | ~ 0.40 - 0.60 |
| 4-Methoxyphenyl | Suzuki Coupling | Cyclohexane | ~ 0.50 - 0.70 | |
| 4-(Trifluoromethyl)phenyl | Suzuki Coupling | Cyclohexane | ~ 0.30 - 0.50 | |
| 2-Ethynyl-6-fluoroquinolines | Phenylethynyl | Sonogashira Coupling | Cyclohexane | ~ 0.70 - 0.90 |
| (4-Methoxyphenyl)ethynyl | Sonogashira Coupling | Cyclohexane | ~ 0.80 - 0.95 | |
| Thienylethynyl | Sonogashira Coupling | Cyclohexane | ~ 0.60 - 0.80 | |
| 2-Amino-6-fluoroquinolines | Morpholino | Buchwald-Hartwig Amination | Cyclohexane | > 0.80 |
| Piperidino | Buchwald-Hartwig Amination | Cyclohexane | > 0.80 |
Mandatory Visualization
The following diagrams illustrate the general synthetic workflow for the preparation of the target fluorophores and the experimental setup for determining their fluorescence quantum yields.
Caption: General synthetic workflow for 2-substituted 6-fluoroquinolines.
Caption: Workflow for relative quantum yield determination.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol describes a general method for the synthesis of 2-alkynyl-6-fluoroquinolines.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.025 equiv)
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a solution of this compound in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.[1]
-
Stir the reaction mixture for 3 hours.[1]
-
Dilute the reaction with Et₂O and filter through a pad of Celite®, washing with Et₂O.[1]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[1]
Protocol 2: Relative Quantum Yield Measurement
This protocol outlines the comparative method for determining the fluorescence quantum yield using a known standard.
Materials:
-
Fluorophore of interest (sample)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.
-
Record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield (Φ_s) of the sample using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²)
where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
This guide provides a foundational understanding of the potential for developing novel fluorophores from this compound. The presented data and protocols are intended to serve as a starting point for further research and development in the fields of chemical biology and materials science.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-6-fluoroquinoline: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2-Bromo-6-fluoroquinoline, a halogenated quinoline derivative, necessitates specific handling and disposal protocols due to its potential hazards. This guide provides essential, step-by-step instructions for its proper disposal, ensuring compliance and safety.
Immediate Safety and Hazard Profile
Before initiating disposal, it is critical to recognize the potential hazards associated with this compound and related compounds. While specific toxicity data may be limited, similar halogenated organic compounds are often harmful if swallowed and can cause serious eye or skin irritation.[1][2][3][4] All handling should occur in a well-ventilated chemical fume hood.[5][6] An eyewash station and safety shower must be readily accessible.[5]
Table 1: Essential Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. | [5][6][7] |
| Primary Disposal Method | Controlled incineration at a licensed chemical destruction facility. | [1][3][7] |
| Prohibited Disposal Methods | Do not dispose of down the drain or in regular trash. Do not contaminate water, foodstuffs, or soil. | [5][6][7] |
| Waste Classification | Hazardous Waste; specifically, Halogenated Organic Waste. | [4][5][8][9] |
| Spill Management | Contain spill with inert absorbent material (e.g., vermiculite, sand). Collect absorbed material into a designated hazardous waste container. | [4][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and prevents environmental contamination. Adherence to institutional and regulatory guidelines is mandatory.[1][6][10]
Step 1: Waste Identification and Segregation
-
Classify Waste: Identify all materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent paper).
-
Segregate as Halogenated Waste: This waste must be segregated from all other waste streams.[5] It is critical to keep it separate from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent hazardous reactions and ensure correct disposal.[8][9]
Step 2: Waste Collection and Containerization
-
Select Appropriate Container: Use a designated, leak-proof, and chemically compatible container, such as a glass bottle with a secure screw cap.[5] The container must be in good condition.[11]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6][11] List all constituents and their approximate percentages. Do not use abbreviations or chemical formulas on the primary label.[11]
-
Secure Closure: Keep the waste container closed at all times except when adding waste.[10][11] Do not leave a funnel in the container.[11]
Step 3: Storage and Accumulation
-
Designated Storage Area: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[5][6] This is often referred to as a Satellite Accumulation Area (SAA).[8][11]
-
Avoid Incompatibles: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2][5]
Step 4: Final Disposal
-
Institutional Procedures: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][10]
-
Documentation: Maintain a log of the accumulated waste, including the chemical name, quantity, and date of generation.[9]
-
Transport and Incineration: The material will be transported by licensed professionals to a chemical destruction plant for controlled incineration, often with flue gas scrubbing to neutralize harmful byproducts.[3][7]
Disposal Process Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pfw.edu [pfw.edu]
- 11. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling 2-Bromo-6-fluoroquinoline
Essential Safety and Handling Guide for 2-Bromo-6-fluoroquinoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should always be conducted before handling any chemical. The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety practices for hazardous compounds.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields (ANSI Z87.1 compliant) or chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[1][2] | Protects eyes and face from splashes, dust, and aerosols of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene).[3] Check manufacturer's compatibility data. Gloves must be inspected before use.[4][5] | Prevents skin contact with the chemical. Use proper glove removal technique to avoid contamination.[4] |
| Body Protection | A clean, buttoned lab coat or a disposable gown.[1][3] For larger quantities or higher risk procedures, a chemically resistant apron is advised.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood.[3] If a fume hood is unavailable or if dust/aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1][3] | Prevents inhalation of harmful dust, vapors, or mists.[6] |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot.[1] | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
Adherence to a systematic workflow is crucial for minimizing risks associated with this compound. The following step-by-step protocol outlines the safe handling procedure from preparation to post-experiment cleanup.
Experimental Protocol: Step-by-Step Handling
-
Preparation and Pre-Handling:
-
Review the Safety Data Sheet (SDS) for this compound before commencing any work.[3]
-
Ensure a designated handling area is clean and uncluttered, preferably within a chemical fume hood.[3]
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[3]
-
Assemble all necessary laboratory equipment and reagents.
-
Properly don all required personal protective equipment as detailed in the table above.[3][7]
-
-
Weighing and Transferring:
-
During the Experiment:
-
Keep containers of this compound clearly labeled and sealed when not in use.[3]
-
Avoid direct contact with skin, eyes, and clothing.[3][6][8]
-
In case of accidental skin contact, immediately wash the affected area with soap and plenty of water.[6][8] For eye contact, rinse cautiously with water for at least 15 minutes.[6][8][9] Seek medical attention if irritation persists.[9]
-
-
Post-Experiment and Cleanup:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol
-
Chemical Waste:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Contaminated Materials:
-
Disposal Vendor:
Workflow Visualization
The following diagram illustrates the key stages and decision points in the safe handling workflow for this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. pppmag.com [pppmag.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 159870-91-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. pccarx.com [pccarx.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

